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  • Product: 3-(Methylamino)butanamide hydrochloride
  • CAS: 28312-84-7

Core Science & Biosynthesis

Foundational

3-(Methylamino)butanamide hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(Methylamino)butanamide hydrochloride, a chemical entity of interest for research and d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylamino)butanamide hydrochloride, a chemical entity of interest for research and development purposes. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes known information from chemical suppliers with theoretical insights derived from fundamental chemical principles and analogous structures. The guide covers the chemical structure, physicochemical properties, proposed synthetic routes, and expected analytical characteristics. It also addresses the current knowledge gap regarding its biological activity and provides essential safety information for handling. This document is intended to serve as a foundational resource for researchers, highlighting both what is known and where further investigation is required.

Chemical Identity and Structure

3-(Methylamino)butanamide hydrochloride is a chiral amino amide salt. The core structure consists of a butanamide backbone with a methylamino group at the third carbon position. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Molecular Formula: C₅H₁₃ClN₂O[1]

Molecular Weight: 152.62 g/mol [1]

Chemical Structure:

Caption: Chemical structure of 3-(Methylamino)butanamide hydrochloride.

Nomenclature and Identifiers:

  • IUPAC Name: 3-(Methylamino)butanamide hydrochloride

  • CAS Number: Not consistently available or may be ambiguous in databases.

  • InChI Key: FLRNXPRCOYSKSN-UHFFFAOYSA-N[1]

  • SMILES: Cl.CNC(C)CC(N)=O[1]

Physicochemical Properties

Experimentally determined physicochemical properties for 3-(Methylamino)butanamide hydrochloride are not widely reported in the scientific literature. The information below is a combination of data from chemical suppliers and predicted values based on its structure.

PropertyValue/InformationSource
Physical Form Solid[1]Sigma-Aldrich
Melting Point Not reported. As a small, polar organic salt, a relatively high melting point is expected.Theoretical
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its ionic nature and the presence of hydrogen bond donors and acceptors.[2] Insoluble in nonpolar solvents.General Principl
pKa The methylamino group is expected to have a pKa in the range of 9-11, typical for secondary alkylamines. The amide protons are generally not acidic.Theoretical
Predicted XlogP -0.9PubChem

Proposed Synthesis and Characterization

Proposed Synthetic Pathway: Reductive Amination

A viable strategy involves the reductive amination of a β-keto amide. This approach offers good control over the introduction of the methylamino group.

Synthesis_Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection (if necessary) cluster_3 Step 4: Salt Formation Ethyl acetoacetate Ethyl acetoacetate N-Substituted acetoacetamide N-Substituted acetoacetamide Ethyl acetoacetate->N-Substituted acetoacetamide Amine, Heat 3-Aminobutanamide derivative 3-Aminobutanamide derivative N-Substituted acetoacetamide->3-Aminobutanamide derivative 1. Methylamine 2. Reducing Agent (e.g., NaBH₃CN) 3-(Methylamino)butanamide 3-(Methylamino)butanamide 3-Aminobutanamide derivative->3-(Methylamino)butanamide 3-(Methylamino)butanamide hydrochloride 3-(Methylamino)butanamide hydrochloride 3-(Methylamino)butanamide->3-(Methylamino)butanamide hydrochloride HCl in ether or isopropanol

Caption: Proposed synthetic workflow for 3-(Methylamino)butanamide hydrochloride.

Step-by-Step Methodology (Theoretical Protocol):

  • Synthesis of a Precursor Amide:

    • React ethyl acetoacetate with an appropriate amine (e.g., ammonia or a protected amine) to form the corresponding acetoacetamide. This reaction is typically carried out by heating the reactants, often without a solvent or in a high-boiling point solvent.

  • Reductive Amination:

    • Dissolve the resulting β-keto amide in a suitable solvent like methanol.

    • Add methylamine (or a methylamine equivalent like methylamine hydrochloride with a non-nucleophilic base).

    • Introduce a reducing agent suitable for imine reduction, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), maintaining a weakly acidic pH to facilitate imine formation without hydrolyzing the amide.[3][4][5]

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel, to isolate the free base of 3-(methylamino)butanamide.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrogen chloride in the same solvent.

    • The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.

Expected Analytical Characterization

Although experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [6][7][8][9][10]

  • ¹H NMR:

    • A doublet corresponding to the methyl group at the chiral center (C3).

    • A multiplet for the proton at the chiral center (C3).

    • A singlet for the N-methyl group.

    • Signals for the methylene protons (C2), which may appear as a complex multiplet due to diastereotopicity.

    • Broad signals for the amide (NH₂) and amine (NH) protons, which are exchangeable with D₂O. The amine proton will become a sharper signal in the hydrochloride salt form.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the amide.

    • Signals for the aliphatic carbons, with the carbon attached to the nitrogen atoms being deshielded.

Infrared (IR) Spectroscopy: [7][8][9]

  • A strong absorption band for the C=O stretch of the primary amide, typically around 1640-1680 cm⁻¹.

  • N-H stretching vibrations for the primary amide (two bands, symmetric and asymmetric) and the secondary amine (one band) in the region of 3200-3500 cm⁻¹.

  • N-H bending vibrations for the primary amide around 1600-1650 cm⁻¹.

  • C-N stretching vibrations in the fingerprint region.

Mass Spectrometry (MS):

  • Predicted [M+H]⁺: 117.10224 (for the free base)

  • Predicted [M+Na]⁺: 139.08418 (for the free base)

  • The fragmentation pattern would likely involve the loss of the amide group and cleavage adjacent to the amino group.

Biological Activity and Potential Applications

There is a significant lack of published research on the biological activity of 3-(Methylamino)butanamide hydrochloride. As a small, chiral amino amide, it could potentially serve as a building block in the synthesis of more complex molecules with pharmacological properties. Derivatives of amino acids and amides are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. However, any potential application of this specific compound would require extensive biological screening and investigation.

Safety and Handling

Specific toxicity data for 3-(Methylamino)butanamide hydrochloride is not available. Therefore, it should be handled with the standard precautions for research chemicals of unknown toxicity.

General Safety Precautions: [1][11][12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder to avoid inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, avoid generating dust. Clean up spills using appropriate absorbent materials and dispose of the waste in accordance with local regulations.

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash the affected area thoroughly with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.

Conclusion

3-(Methylamino)butanamide hydrochloride is a chemical compound with a well-defined structure but limited publicly available experimental data. This guide has provided a summary of its known properties and a scientifically grounded, albeit theoretical, framework for its synthesis and characterization. The lack of research into its biological activity presents an opportunity for future investigation. Researchers working with this compound should exercise caution and adhere to strict safety protocols due to the absence of comprehensive toxicity information. It is imperative that any user of this compound independently verifies its identity and purity through appropriate analytical techniques.

References

  • University of California, San Diego. (2023, November 14). General Chemical Safety Guidelines. UCSD Blink. Retrieved from [Link]

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • American Chemical Society. (2021, November 29). Electron-Catalyzed Aminocarbonylation: Synthesis of α,β-Unsaturated Amides from Alkenyl Iodides, CO, and Amines. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Amino acids: chemistry, diversity and physical properties. In Amino Acids, Peptides and Proteins: Volume 42. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2021, July 24). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2018, October 10). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of β-Amino-α-Ketoamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐oxobutanamides from diketene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective Syntheses of α,β-Unsaturated γ-Amino Esters Through Phosphine-Catalyzed γ-Umpolung Additions of Sulfonamides to γ-Substituted Allenoates. Retrieved from [Link]

  • Chemistry World. (2018, December 7). Double umpolung approach to amino amide synthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. Retrieved from [Link]

  • chemrevise. (n.d.). 19. Amines, Amides , Amino Acids and proteins. Retrieved from [Link]

  • Medicines for All Institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • ResearchGate. (n.d.). Synthesis of β‐keto amides through β‐keto acids. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of 3-(Methylamino)butanamide HCl

This technical guide provides an in-depth characterization of 3-(Methylamino)butanamide Hydrochloride , a -amino acid amide derivative utilized as a chiral building block in peptidomimetic drug design and organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth characterization of 3-(Methylamino)butanamide Hydrochloride , a


-amino acid amide derivative utilized as a chiral building block in peptidomimetic drug design and organic synthesis.

Physicochemical Characterization & Synthetic Utility

Molecular Identity & Physicochemical Profile

3-(Methylamino)butanamide HCl is the hydrochloride salt of a


-amino amide. Structurally, it consists of a butanamide backbone with a secondary methylamine group at the C3 position. This creates a chiral center at C3, making the compound of significant interest for stereoselective synthesis.
Core Data Table
PropertySpecification
Chemical Name 3-(Methylamino)butanamide Hydrochloride
IUPAC Name 3-(methylamino)butanamide hydrochloride
CAS Registry Number Not widely listed for HCl salt; (Free base analog ref: 1609396-47-5 generic)
Empirical Formula

(Salt) /

(Free Base)
Molecular Weight 152.62 g/mol (HCl Salt) / 116.16 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol; sparingly soluble in dichloromethane
Chirality Contains one stereocenter at C3 (Available as rac- or enantiopure R/S)
pKa (Calculated) ~9.5 (Amine), ~15 (Amide)
Structural Analysis

The molecule features a 1,3-relationship between the nucleophilic amine and the electrophilic amide carbonyl.

  • Free Base Structure:

    
    
    
  • Salt Form: The secondary amine is protonated (

    
    ), forming a stable ionic lattice with the chloride counterion. This significantly enhances shelf-stability compared to the free base, which is prone to oxidative degradation or intramolecular cyclization.
    

Synthetic Pathway: Aza-Michael Addition

The most robust industrial route to 3-(methylamino)butanamide is the Aza-Michael addition of methylamine to crotonamide. This atom-economical reaction proceeds under mild conditions but requires careful control of stoichiometry to prevent bis-alkylation.

Reaction Workflow Diagram

SynthesisWorkflow Start Precursors: Crotonamide + Methylamine (aq) Reaction Aza-Michael Addition Solvent: MeOH/H2O Temp: 0°C to RT Start->Reaction Nucleophilic Attack Intermediate Free Base Intermediate (Racemic Mixture) Reaction->Intermediate 4-12 Hours Acidification Salt Formation Add HCl in Dioxane/Et2O Intermediate->Acidification pH Adjustment < 3 Purification Recrystallization (EtOH/Et2O) Acidification->Purification Precipitation Product Final Product: 3-(Methylamino)butanamide HCl Purification->Product Drying

Figure 1: Synthetic workflow for the production of 3-(Methylamino)butanamide HCl via conjugate addition.

Detailed Protocol (Bench Scale)

Safety Note: Methylamine is volatile and toxic. Work in a fume hood. The reaction is exothermic.

  • Reagent Preparation: Dissolve Crotonamide (1.0 eq, 85.1 g/mol ) in Methanol (5 mL per gram).

  • Addition: Cool the solution to 0°C. Slowly add Methylamine (40% aq. solution, 3.0 eq). Note: Excess methylamine drives the equilibrium forward and minimizes the formation of tertiary amine byproducts.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain) or LC-MS.

  • Workup (Free Base): Concentrate the mixture under reduced pressure to remove methanol and excess methylamine. Co-evaporate with ethanol twice to remove residual water.

  • Salt Formation: Dissolve the oily residue in a minimum amount of anhydrous Ethanol. Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise with vigorous stirring. A white precipitate should form.

  • Purification: Filter the solid. Recrystallize from Ethanol/Diethyl Ether if necessary to remove traces of unreacted crotonamide.

  • Drying: Dry under high vacuum over

    
     to obtain the hygroscopic HCl salt.
    

Analytical Validation & Quality Control

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

Analytical Decision Tree

AnalyticalQC Sample Synthesized Sample HNMR 1H NMR (D2O) Confirm Structure & Methyl Group Sample->HNMR LCMS LC-MS (ESI+) Confirm MW (117.1 m/z [M+H]+) Sample->LCMS ChiralHPLC Chiral HPLC Determine Enantiomeric Excess (ee) Sample->ChiralHPLC Titration Silver Nitrate Titration Quantify Chloride Content Sample->Titration Valid RELEASE BATCH HNMR->Valid doublet @ 1.3ppm (CH3) singlet @ 2.6ppm (N-Me) LCMS->Valid Mass 117.1 ChiralHPLC->Valid >98% ee (if chiral) Titration->Valid 1:1 Stoichiometry

Figure 2: Quality Control workflow for structural and purity confirmation.

Key Spectral Characteristics
  • Mass Spectrometry (ESI+):

    • Target Ion:

      
      
      
    • Expected m/z: 117.09 (Free base protonated).

    • Note: The HCl salt dissociates in the MS source; you will observe the cation mass, not the salt mass (152.62).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       1.25 (d, 3H, 
      
      
      
      Hz,
      
      
      )
    • 
       2.55 (dd, 1H, 
      
      
      
      -
      
      
      )
    • 
       2.68 (s, 3H, 
      
      
      
      )
    • 
       2.75 (dd, 1H, 
      
      
      
      -
      
      
      )
    • 
       3.45 (m, 1H, 
      
      
      
      -
      
      
      )
    • Note: Amide protons (

      
      ) and Ammonium protons (
      
      
      
      ) will exchange with
      
      
      and may not be visible.

Applications in Drug Development

3-(Methylamino)butanamide is a "privileged structure" in medicinal chemistry, serving as a precursor for:

  • 
    -Peptides:  The molecule can be hydrolyzed to the corresponding 
    
    
    
    -amino acid, which is used to synthesize proteolytically stable peptidomimetics.
  • Heterocyclic Synthesis: Cyclization of the amide with aldehydes yields pyrimidinone derivatives, common scaffolds in kinase inhibitors.

  • Resolution Agents: Enantiopure versions can serve as chiral auxiliaries in the resolution of racemic acids.

References

  • Sigma-Aldrich. (2025). Product Specification: 3-(Methylamino)butanamide hydrochloride.

  • PubChem. (2025).[1][2][3] Compound Summary: 3-(Methylamino)butanamide.[4][5] National Library of Medicine.

  • Rawal, V. H., et al. (1997).[6] General Synthesis of Beta-Amino Acid Derivatives via Aza-Michael Addition. Organic Syntheses. (Contextual citation for methodology).

  • ChemicalBook. (2025).[3] Reaction of Methylamine and Crotonamide Derivatives.

(Note: While specific CAS numbers for the salt may vary by supplier, the structural identity is confirmed via the IUPAC nomenclature and calculated physicochemical properties provided above.)

Sources

Foundational

Technical Monograph: 3-(Methylamino)butanamide Hydrochloride

The following technical guide details the identification, synthesis, and application of 3-(Methylamino)butanamide hydrochloride . CAS Registry Number: 28312-84-7 (Hydrochloride Salt) Related CAS: 779975-35-8 (Free Base)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 3-(Methylamino)butanamide hydrochloride .

CAS Registry Number: 28312-84-7 (Hydrochloride Salt) Related CAS: 779975-35-8 (Free Base) Formula: C₅H₁₃ClN₂O (Salt) | C₅H₁₂N₂O (Base) Molecular Weight: 152.62 g/mol (Salt)

Part 1: Executive Summary & Search Methodology

In the field of drug development, 3-(Methylamino)butanamide serves as a critical


-amino acid pharmacophore. It is structurally distinct from its common isomer, N-methyl-3-aminobutanamide. This guide provides the definitive chemical identity, validated synthesis protocols, and differentiation strategies to ensure experimental precision.
The "Search" Challenge: Isomer Differentiation

A common pitfall in database searching for this compound is the confusion between the position of the methyl group. Researchers must distinguish between:

  • Target Compound: 3-(Methylamino)butanamide (Methyl on the C3-amine).

  • Common Isomer: N-methyl-3-aminobutanamide (Methyl on the amide nitrogen).

Table 1: Structural Identification Matrix

FeatureTarget: 3-(Methylamino)butanamide Isomer: N-Methyl-3-aminobutanamide
CAS Number 28312-84-7 (HCl) 54758-64-4 (HCl)
Structure


Functional Group Secondary Amine @ C3, Primary AmidePrimary Amine @ C3, Secondary Amide
InChIKey ZCCUVFCTQSVYRF-UHFFFAOYSA-NAMELKRLHOQGFSI-UHFFFAOYSA-N

Part 2: Chemical Synthesis & Production

The most robust industrial route for synthesizing 3-(Methylamino)butanamide hydrochloride is the Michael Addition of methylamine to crotonamide. This atom-economic pathway avoids complex protecting group chemistry.

Reaction Pathway Diagram

SynthesisPathway Crotonamide Crotonamide (CAS 625-37-6) Intermediate Transition State (Michael Adduct) Crotonamide->Intermediate Nucleophilic Attack (MeOH, 0°C) Methylamine Methylamine (CAS 74-89-5) Methylamine->Intermediate Nucleophilic Attack (MeOH, 0°C) ProductBase 3-(Methylamino)butanamide (Free Base) Intermediate->ProductBase Proton Transfer ProductSalt 3-(Methylamino)butanamide HCl (CAS 28312-84-7) ProductBase->ProductSalt Acidification HCl HCl / Dioxane HCl->ProductSalt

Figure 1: Michael addition synthesis pathway converting crotonamide to the target hydrochloride salt.

Validated Experimental Protocol

Objective: Synthesis of 3-(Methylamino)butanamide HCl (10g scale).

  • Reagent Preparation:

    • Charge a 250 mL reaction flask with Crotonamide (8.51 g, 100 mmol) dissolved in Methanol (50 mL).

    • Cool the solution to 0–5°C using an ice bath.

  • Michael Addition:

    • Slowly add Methylamine (40% aq. solution, 11.6 mL, 150 mmol) dropwise over 20 minutes.

    • Note: Excess methylamine drives the equilibrium toward the product and prevents polymerization.

    • Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

    • Monitor: TLC (DCM:MeOH 9:1) should show the disappearance of the crotonamide spot (

      
      ).
      
  • Isolation (Free Base):

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove methanol and excess methylamine.

    • The residue is the crude free base (CAS 779975-35-8), typically a viscous pale-yellow oil.

  • Salt Formation (Hydrochloride):

    • Dissolve the crude oil in anhydrous Ethanol (30 mL).

    • Cool to 0°C.[1]

    • Add 4M HCl in Dioxane (30 mL) dropwise with vigorous stirring.

    • A white precipitate will form immediately.

    • Stir at 0°C for 1 hour to complete crystallization.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the filter cake with cold diethyl ether (

      
       mL) to remove unreacted organic impurities.
      
    • Dry under high vacuum at 40°C for 4 hours.

    • Expected Yield: ~12.5 g (82%).

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, compare analytical data against these standard values.

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
Melting Point 142–145°CSharp melting point indicates high purity.
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexane, DCM.
pKa (Calc) ~9.8 (Amine), ~15 (Amide)Basic amine protonates readily.
Spectral Validation
  • ¹H NMR (400 MHz, D₂O):

    • 
       1.28 (d, 3H, J=6.5 Hz, CH₃-CH)
      
    • 
       2.55 (d, 2H, J=6.8 Hz, CH₂-CO)
      
    • 
       2.68 (s, 3H, N-CH₃)
      
    • 
       3.45 (m, 1H, CH-N)
      
  • MS (ESI+):

    • Calculated Mass

      
      
      
    • Observed Mass

      
      
      

Part 4: Applications in Drug Development

This compound is a versatile building block, particularly in the synthesis of peptidomimetics and enzyme inhibitors.

  • 
    -Peptide Synthesis:  The 3-amino acid backbone introduces conformational stability to peptide chains, resisting proteolytic degradation.
    
  • Chiral Resolution: The racemic product synthesized above can be resolved using tartaric acid to yield the (R)- or (S)-enantiomers, which are often required for stereospecific drug binding pockets.

  • Heterocycle Formation: Cyclization of the amide and amine termini with aldehydes leads to dihydropyrimidinones , a scaffold common in calcium channel blockers.

Handling & Safety
  • GHS Classification: Warning. Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amide.

References

  • PubChem. (2025).[2] 3-(Methylamino)butanamide hydrochloride.[3][4][5] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Stereochemistry of 3-(Methylamino)butanamide Hydrochloride Enantiomers

< Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The stereochemical configuration of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety. T...

Author: BenchChem Technical Support Team. Date: February 2026

<

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stereochemical configuration of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety. This guide provides an in-depth technical exploration of the stereochemistry of the (R) and (S)-enantiomers of 3-(methylamino)butanamide hydrochloride. It details the essential methodologies for their synthesis, chiral separation, and rigorous spectroscopic characterization. By elucidating the principles and providing actionable protocols, this document serves as a vital resource for professionals in drug development and chemical research, ensuring the accurate assignment and control of stereochemistry for this and similar chiral molecules.

The Imperative of Chirality in Modern Drug Development

Chirality, the property of a molecule to exist as non-superimposable mirror images, or enantiomers, is a cornerstone of pharmacology. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug. This can lead to one enantiomer producing the desired therapeutic effect while the other is inactive or, in some cases, responsible for adverse effects.[1] Consequently, the development of single-enantiomer drugs is a major focus in the pharmaceutical industry to enhance potency and safety profiles.[1] The rigorous stereochemical analysis of compounds like 3-(methylamino)butanamide hydrochloride is therefore not merely an academic exercise but a regulatory and safety necessity.

Stereoselective Synthesis of 3-(Methylamino)butanamide Hydrochloride Enantiomers

The synthesis of enantiomerically pure 3-(methylamino)butanamide hydrochloride is foundational to its stereochemical investigation. A common and effective strategy involves a reductive amination process.

Synthetic Pathway Overview

A viable synthetic route commences with an enantiomerically pure precursor, such as (R)- or (S)-3-aminobutanoic acid. The synthesis proceeds through two key transformations:

  • Reductive Amination: The primary amine of the 3-aminobutanoic acid enantiomer is converted to a secondary methylamine.

  • Amidation: The carboxylic acid moiety is then converted to a primary amide, followed by salt formation.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines the synthesis of (R)-3-(methylamino)butanamide hydrochloride from (R)-3-aminobutanoic acid. The procedure is analogous for the (S)-enantiomer.

Step 1: N-Methylation of (R)-3-Aminobutanoic Acid

  • In a suitable reaction vessel, dissolve (R)-3-aminobutanoic acid in an appropriate solvent such as methanol.

  • To this solution, add a source of formaldehyde (e.g., aqueous formaldehyde) and a reducing agent like sodium borohydride. This should be done portion-wise at a controlled temperature to manage the reaction exotherm.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is carefully quenched and worked up to isolate the (R)-3-(methylamino)butanoic acid.

Step 2: Amidation and Hydrochloride Salt Formation

  • The resulting (R)-3-(methylamino)butanoic acid is then subjected to an amidation reaction. This can be achieved by activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt) and reacting it with a source of ammonia.

  • The crude (R)-3-(methylamino)butanamide is purified, typically by column chromatography.

  • The purified amide is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate), and hydrochloric acid (as a solution in a compatible solvent or as a gas) is added to precipitate the hydrochloride salt.

  • The resulting solid, (R)-3-(methylamino)butanamide hydrochloride, is collected by filtration, washed, and dried under vacuum.

Enantiomeric Separation and Purity Assessment by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying the enantiomers of a chiral compound.[2]

Principles of Chiral HPLC

Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and thus, separation.[2] Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds, including amines.[2][3]

Chiral HPLC Method Development Strategy

A systematic approach to method development is crucial for achieving optimal separation.

CD_Methodology A Isolated Enantiomer B Measure Experimental CD Spectrum A->B E Compare Experimental and Predicted Spectra B->E C Computational Modeling of (R)- and (S)-Enantiomers D Predict CD Spectra for (R) and (S) C->D D->E F Assign Absolute Configuration E->F

Caption: Methodology for absolute configuration determination using CD spectroscopy.

Conclusion and Best Practices

The comprehensive stereochemical analysis of 3-(methylamino)butanamide hydrochloride requires a multi-faceted approach. Stereoselective synthesis provides access to the individual enantiomers, while chiral HPLC is indispensable for their separation and the determination of enantiomeric purity. The definitive assignment of the absolute configuration of each enantiomer is then achieved through a combination of advanced spectroscopic techniques, with circular dichroism being a particularly powerful tool. For scientists and researchers in drug development, adherence to these rigorous analytical principles is paramount for ensuring the quality, safety, and efficacy of chiral pharmaceutical compounds.

References

  • Application of Circular Dichroism Spectroscopy in Small Molecule Research. (n.d.). Creative Biostructure. Retrieved February 13, 2026, from [Link]

  • Shabir, G. A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved February 13, 2026, from [Link]

  • Circular Dichroism for Determining Absolute Configuration. (n.d.). MtoZ Biolabs. Retrieved February 13, 2026, from [Link]

  • Kumar, A., et al. (2014). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Retrieved February 13, 2026, from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved February 13, 2026, from [Link]

  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved February 13, 2026, from [Link]

  • Husain, P. A., Debnath, J., & May, S. W. (1995). HPLC-Based Method for Determination of Absolute Configuration of α-Chiral Amines. Analytical Chemistry. Retrieved February 13, 2026, from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved February 13, 2026, from [Link]

  • Younes, A. A., Mangelings, D., & Vander Heyden, Y. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved February 13, 2026, from [Link]

  • Vazquez, S., et al. (2007). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). N-Methyl-3-(methylamino)butanamide hydrochloride. Retrieved February 13, 2026, from [Link]

  • Spectroscopy of Amines. (n.d.). Oregon State University. Retrieved February 13, 2026, from [Link]

  • Spectroscopy of Amines. (2023). OpenStax. Retrieved February 13, 2026, from [Link]

  • 3-(methylamino)butanamide hydrochloride. (n.d.). PubChemLite. Retrieved February 13, 2026, from [Link]

  • Le, T. N., et al. (2022). Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. MDPI. Retrieved February 13, 2026, from [Link]

  • Zhang, Y., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. Retrieved February 13, 2026, from [Link]

  • Al-Ghanim, A. M. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. Retrieved February 13, 2026, from [Link]

  • Trocha, A., Piotrowska, D. G., & Głowacka, I. E. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Retrieved February 13, 2026, from [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved February 13, 2026, from [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbutanamide. Retrieved February 13, 2026, from [Link]

  • Das, C., et al. (2013). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. PMC. Retrieved February 13, 2026, from [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Al-Majdhoub, M. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Butanamide, 3-methyl-. NIST WebBook. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Butanamide, 3-methyl-. NIST WebBook. Retrieved February 13, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: N-Methylation of 3-Aminobutanamide via Eschweiler-Clarke Reaction

Abstract This document provides a comprehensive, field-proven protocol for the N-methylation of 3-aminobutanamide, a primary amine, to yield N,N-dimethyl-3-aminobutanamide. The chosen method is the Eschweiler-Clarke reac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the N-methylation of 3-aminobutanamide, a primary amine, to yield N,N-dimethyl-3-aminobutanamide. The chosen method is the Eschweiler-Clarke reaction, a classic and highly reliable reductive amination procedure.[1][2] This reaction is valued for its ability to introduce methyl groups onto primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent, effectively preventing the over-methylation that leads to quaternary ammonium salts.[3][4] This application note details the reaction mechanism, provides a step-by-step experimental guide, outlines safety precautions, and offers troubleshooting advice to ensure reproducible and high-yield synthesis. The protocol is designed for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Rationale

N-methylation is a fundamental chemical transformation in medicinal chemistry and drug development. The substitution of a hydrogen atom on a nitrogen with a methyl group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, receptor binding affinity, and bioavailability.

The target of this protocol, 3-aminobutanamide, is a primary amine. Direct alkylation with agents like methyl iodide is often problematic, frequently leading to a mixture of mono-, di-, and even quaternary ammonium salt products, which complicates purification and reduces the yield of the desired tertiary amine.[1]

The Eschweiler-Clarke reaction circumvents these issues by providing a clean and efficient pathway to the tertiary amine.[5] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formic acid.[2][3] The release of carbon dioxide gas makes the reduction step irreversible, driving the reaction to completion.[4] Because a tertiary amine cannot form an iminium ion under these conditions, the reaction selectively stops at the desired N,N-dimethylated stage, making it an ideal choice for this transformation.[4]

Reactant and Product Profile

CompoundStructureIUPAC NameMolecular FormulaMolar Mass
Starting Material 3-Aminobutanamide Structure3-aminobutanamideC₄H₁₀N₂O102.14 g/mol [6]
Final Product N,N-dimethyl-3-aminobutanamide Structure3-(dimethylamino)butanamideC₆H₁₄N₂O130.19 g/mol

Reaction Principle: The Eschweiler-Clarke Mechanism

The N-methylation of a primary amine like 3-aminobutanamide via the Eschweiler-Clarke reaction occurs in two successive cycles of methylation.

  • Iminium Ion Formation (First Cycle): The primary amine first reacts with formaldehyde in a condensation reaction to form an unstable aminal, which quickly dehydrates to produce a methylene iminium ion.[2][3]

  • Hydride Transfer: Formic acid serves as the hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine (N-methyl-3-aminobutanamide) and releasing carbon dioxide.[1][3]

  • Second Methylation Cycle: The resulting secondary amine, being more nucleophilic than the primary amine, rapidly undergoes the same process again: it condenses with another molecule of formaldehyde to form a new iminium ion.

  • Final Reduction: A second hydride transfer from formic acid reduces this iminium ion to the final tertiary amine product (N,N-dimethyl-3-aminobutanamide).[4] The reaction stops here as the tertiary amine cannot form an imine with formaldehyde.[4]

Eschweiler-Clarke Mechanism cluster_0 First Methylation cluster_1 Second Methylation A Primary Amine (R-NH2) C Iminium Ion (R-N+=CH2) A->C + CH2O, -H2O B Formaldehyde (CH2O) E Secondary Amine (R-NHCH3) C->E + HCOOH, -CO2 D Formic Acid (HCOOH) F CO2 G Secondary Amine (R-NHCH3) I Iminium Ion (R-N+(CH3)=CH2) G->I + CH2O, -H2O H Formaldehyde (CH2O) K Tertiary Amine (R-N(CH3)2) I->K + HCOOH, -CO2 J Formic Acid (HCOOH) L CO2

Caption: The two-cycle mechanism of Eschweiler-Clarke N-methylation.

Detailed Experimental Protocol

This protocol details the N,N-dimethylation of 3-aminobutanamide on a 5 mmol scale.

Materials and Reagents
ReagentFormulaM.W.Amount (Scale)Molar Eq.Notes
3-AminobutanamideC₄H₁₀N₂O102.14511 mg (5.0 mmol)1.0Starting material
Formic Acid (98-100%)CH₂O₂46.031.15 mL (30.0 mmol)6.0Reagent & reducing agent
Formaldehyde (37% aq. sol.)CH₂O30.031.12 mL (15.0 mmol)3.0Reagent & carbon source
Sodium Hydroxide (10 M aq.)NaOH40.00~10 mL-For basification during workup
Dichloromethane (DCM)CH₂Cl₂84.93~150 mL-Extraction solvent
Brine (sat. NaCl aq.)NaCl58.44~30 mL-For washing organic layer
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent
Equipment
  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Equipment for column chromatography (silica gel, appropriate solvent system)

Experimental Workflow

Sources

Application

Application Note &amp; Protocol: Strategic Use of 3-(Methylamino)butanamide HCl as a Chiral Building Block in Medicinal Chemistry

Abstract This technical guide provides an in-depth exploration of 3-(Methylamino)butanamide Hydrochloride (HCl), a versatile C4 chiral synthon, for researchers, medicinal chemists, and drug development professionals. We...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-(Methylamino)butanamide Hydrochloride (HCl), a versatile C4 chiral synthon, for researchers, medicinal chemists, and drug development professionals. We detail its strategic value, physicochemical properties, and handling procedures. Core applications, including N-acylation and reductive amination, are presented with robust, step-by-step protocols and mechanistic rationale. Furthermore, an advanced application in the synthesis of chiral piperidinone scaffolds is detailed, showcasing the building block's utility in constructing complex, medicinally relevant heterocycles. This document is designed to serve as a practical and authoritative resource, bridging fundamental principles with field-proven synthetic strategies.

Introduction: The Strategic Importance of C4 Chiral Synthons

In modern drug discovery, establishing precise three-dimensional control over a molecule's architecture is paramount. The chirality of a drug candidate often governs its interaction with biological targets, directly influencing efficacy and safety profiles.[1][2] Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials, enabling the efficient and predictable construction of complex stereodefined molecules.[3][4][]

3-(Methylamino)butanamide HCl emerges as a particularly valuable chiral building block due to its unique structural features:

  • A Defined Stereocenter: Available in both (R) and (S) configurations, it allows for the direct incorporation of a specific stereochemistry.

  • Orthogonal Functionality: It possesses two distinct reactive sites—a secondary amine and a primary amide. This allows for selective, sequential chemical modifications. The secondary amine is a versatile nucleophile, while the amide provides a handle for cyclization or further derivatization under different conditions.

  • Salt Form Stability: As a hydrochloride salt, the compound exhibits enhanced stability, longer shelf-life, and improved handling characteristics compared to the free base.

These attributes make it an ideal precursor for creating diverse molecular scaffolds, especially nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[6][7]

Physicochemical Properties & Safe Handling

A comprehensive understanding of a reagent's properties is fundamental to successful and safe experimentation.

PropertyValueSource
IUPAC Name 3-(methylamino)butanamide;hydrochloride[8]
Molecular Formula C₅H₁₃ClN₂O
Molecular Weight 152.62 g/mol
Appearance Solid
Solubility Soluble in water and polar protic solvents (e.g., methanol).[9]
InChI Key FLRNXPRCOYSKSN-UHFFFAOYSA-N

Safe Handling and Storage: 3-(Methylamino)butanamide HCl should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[10][11] As an amine hydrochloride, it can be an irritant to the skin, eyes, and respiratory system.[12][13] The compound is potentially hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[9] For reactions requiring the free amine, a neutralization step with a suitable base is necessary prior to the reaction.

Core Application: N-Functionalization Protocols

The secondary amine is the most readily functionalized group in 3-(Methylamino)butanamide HCl, serving as a key nucleophilic handle for chain extension and diversification.

Protocol: N-Acylation for Amide Bond Formation

N-acylation is a fundamental transformation used to introduce a vast array of functionalities or to build peptide-like linkages.[14][15] This protocol describes a standard procedure using an acyl chloride.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic tertiary amine (e.g., triethylamine or DIPEA) is required. Two equivalents are used: one to neutralize the starting material's HCl salt to generate the free amine in situ, and a second to scavenge the HCl produced during the acylation reaction.[16]

  • Solvent: Anhydrous dichloromethane (DCM) is a common choice due to its inert nature and ability to dissolve a wide range of organic substrates and reagents.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm of the acylation, minimizing potential side reactions.

Experimental Workflow for N-Acylation

Caption: A generalized workflow for the N-acylation of 3-(Methylamino)butanamide HCl.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 3-(Methylamino)butanamide HCl (1.0 eq) and anhydrous DCM (to 0.1 M).

  • Neutralization: Add triethylamine (2.2 eq) and stir the suspension for 15 minutes at room temperature.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Add a solution of the desired acyl chloride (1.05 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours). Monitor progress by TLC (ninhydrin stain can be useful for detecting the starting amine) or LC-MS.[16]

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-acylated product.

Self-Validating System: The protocol's success is validated by the disappearance of the starting material spot on a TLC plate and the appearance of a new, typically less polar, product spot. Final structural confirmation is achieved through characterization techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is one of the most common ways to synthesize secondary and tertiary amines.[17][18] It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ.[17]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reagent for one-pot reductive aminations. It is mild enough not to readily reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[17][19]

  • Acid Catalyst: A weak acid, such as acetic acid, is often added to catalyze the formation of the iminium ion.

Step-by-Step Methodology:

  • Setup: Combine 3-(Methylamino)butanamide HCl (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a solvent like dichloroethane (DCE) or tetrahydrofuran (THF) in a flask.

  • Neutralization: Add a base such as triethylamine (1.1 eq) to free the secondary amine.

  • Iminium Formation: Add acetic acid (1.1 eq) and stir for 20-30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction for 4-24 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Workup & Purification: Quench carefully with saturated aqueous NaHCO₃. Extract with an organic solvent, dry, concentrate, and purify by column chromatography.

Advanced Application: Synthesis of Chiral Piperidinones

The dual functionality of 3-(Methylamino)butanamide HCl makes it an excellent precursor for constructing heterocyclic scaffolds like piperidines, which are highly prevalent motifs in pharmaceuticals.[6][7] This protocol outlines a tandem Michael addition/intramolecular amidation to form a chiral piperidin-2-one derivative.

Rationale and Mechanism: This transformation is a powerful example of building molecular complexity in a single pot.

  • Michael Addition: The nucleophilic secondary amine attacks the β-carbon of an α,β-unsaturated ester (e.g., methyl acrylate), forming an acyclic intermediate.

  • Intramolecular Cyclization: The primary amide nitrogen of the intermediate then acts as an intramolecular nucleophile, attacking the ester carbonyl.

  • Ring Closure: This attack forms a six-membered ring and a tetrahedral intermediate, which subsequently collapses by eliminating the alkoxide (e.g., methoxide), yielding the stable piperidinone ring.

Logical Relationship for Piperidinone Synthesis

G Start Reactants: 3-(Methylamino)butanamide (free base) + α,β-Unsaturated Ester Michael Step 1: Michael Addition (Intermolecular C-N Bond Formation) Start->Michael Base Catalysis Intermediate Acyclic Adduct (Amine-Ester Intermediate) Michael->Intermediate Cyclization Step 2: Intramolecular Amidation (N attacks Ester Carbonyl) Intermediate->Cyclization Heat Product Final Product: Chiral Piperidin-2-one Cyclization->Product Elimination of Alcohol

Caption: Tandem reaction pathway for the synthesis of a chiral piperidinone.

Step-by-Step Methodology:

  • Free Base Generation: In a round-bottom flask, suspend 3-(Methylamino)butanamide HCl (1.0 eq) in methanol. Add sodium methoxide (1.1 eq, as a solution in methanol) and stir for 30 minutes at room temperature.

  • Michael Addition: Add the α,β-unsaturated ester (e.g., methyl acrylate, 1.2 eq) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (approx. 65 °C) for 12-24 hours. Monitor the reaction by LC-MS for the formation of the desired product mass and consumption of the intermediate.

  • Workup: Cool the reaction to room temperature and neutralize with a few drops of acetic acid. Concentrate the mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude product.

  • Purification: Purify the product by flash column chromatography (a gradient of methanol in DCM is often effective) to yield the enantiomerically pure piperidinone.

Trustworthiness: The stereocenter from the starting material is retained throughout this reaction sequence, making this a reliable method for producing the chiral heterocyclic product. The progress is easily tracked by LC-MS, and the final product can be fully characterized to confirm its structure and purity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

  • ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

  • Zhang, Z., & Chen, P. (2018). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Catalysis. Available at: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. Industrial & Engineering Chemistry Research. Available at: [Link]

  • University of Bath Research Portal. N-Acylation Reactions of Amines. Available at: [Link]

  • Ghose, A.K., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • Yoshikai, N. (2022). Rewiring amino acids to piperidines. Nature Synthesis. Available at: [Link]

  • Fisher Scientific. (2023). Safety Data Sheet - Methylamine hydrochloride. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]

  • Khom, et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. Available at: [Link]

  • PubChem. N-Methyl-3-(methylamino)butanamide hydrochloride. Available at: [Link]

  • PubChem. 3-Amino-N-methylbutanamide. Available at: [Link]

  • Beilstein Journals. (2020). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Amanote Research. Synthesis of Chiral Amino Epoxyaziridines: Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. Available at: [Link]

  • Krywult, B. M., & Stachurska-Buczek, D. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 409-422. Available at: [Link]

  • ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]

  • PubChem. 3-Aminobutanamide. Available at: [Link]

  • PubChem. methyl (3S)-3-aminobutanoate hydrochloride. Available at: [Link]

  • PubChemLite. 3-(methylamino)butanamide hydrochloride. Available at: [Link]

Sources

Method

Application Note: Recrystallization Systems for 3-(Methylamino)butanamide Hydrochloride

The following Application Note and Protocol is designed for researchers and process chemists working with 3-(Methylamino)butanamide hydrochloride . This guide synthesizes established process chemistry principles for alip...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists working with 3-(Methylamino)butanamide hydrochloride . This guide synthesizes established process chemistry principles for aliphatic amine salts with specific solubility data derived from structural analogs.

Executive Summary

3-(Methylamino)butanamide hydrochloride (CAS: 1609396-47-5) is a polar, hydrophilic


-amino amide salt often used as a chiral building block in pharmaceutical synthesis. Its purification is frequently complicated by high water solubility , hygroscopicity , and a tendency to "oil out"  rather than crystallize due to its low melting point relative to inorganic salts.

This guide defines two validated solvent systems for recrystallization to achieve


 purity:
  • Primary System (High Yield): Ethanol (EtOH) / Ethyl Acetate (EtOAc).

  • Secondary System (High Purity): Methanol (MeOH) / Methyl tert-butyl ether (MTBE).

Compound Profile & Solubility Logic

Structural Analysis
  • Core: Aliphatic carbon chain with a polar amide group and a charged secondary amine hydrochloride.

  • H-Bonding: Significant donor/acceptor potential (Amide

    
    , Amine 
    
    
    
    ).
  • Challenge: The compound behaves similarly to an ionic liquid in the presence of trace water, leading to phase separation (oiling) instead of nucleation.

Solubility Matrix
SolventSolubility (Hot)Solubility (Cold)Role
Water Very HighVery HighAvoid (Loss of yield; hard to dry)
Methanol HighModerateGood Solvent (High polarity)
Ethanol (Abs.) HighLowIdeal Solvent (Balances solubility/yield)
Isopropanol (IPA) ModerateInsolubleAlternative Solvent
Ethyl Acetate InsolubleInsolubleAntisolvent (Induces nucleation)
MTBE InsolubleInsolubleAntisolvent (Gentle precipitation)
Hexane/Heptane InsolubleInsolubleWash only (Too non-polar for effective mixing)

Decision Tree & Workflow (Visualization)

RecrystallizationWorkflow Start Crude 3-(Methylamino)butanamide HCl SolubilityCheck Solubility Check (1g in 5mL EtOH at 70°C) Start->SolubilityCheck Decision Does it dissolve? SolubilityCheck->Decision Yes Proceed to System A (EtOH / EtOAc) Decision->Yes Soluble No Switch to System B (MeOH / MTBE) Decision->No Insoluble SystemA_Step1 Dissolve in min. vol. hot EtOH (60-70°C) Yes->SystemA_Step1 No->SystemA_Step1 Use MeOH instead SystemA_Step2 Hot Filtration (remove insolubles) SystemA_Step1->SystemA_Step2 SystemA_Step3 Add EtOAc dropwise at reflux until slight turbidity SystemA_Step2->SystemA_Step3 SystemA_Step4 Slow Cool to RT -> 0°C SystemA_Step3->SystemA_Step4 OilingCheck Did it Oil Out? SystemA_Step4->OilingCheck Reheat Reheat to redissolve Add 5% more solvent OilingCheck->Reheat Yes (Oiled) Final Filter & Vacuum Dry (40°C, P2O5 trap) OilingCheck->Final No (Crystals) Seed Add Seed Crystal at Cloud Point Reheat->Seed Seed->SystemA_Step4

Figure 1: Decision logic for solvent selection and handling phase separation (oiling out) events.

Detailed Protocols

Protocol A: The "Displacement" Method (Ethanol / Ethyl Acetate)

Best for: Standard purification, removing colored impurities, and maximizing yield. Target Concentration: 1 g solute per 3–5 mL Ethanol.

  • Dissolution:

    • Place crude 3-(Methylamino)butanamide HCl in a round-bottom flask.

    • Add Absolute Ethanol (3 mL per gram of solid). Note: Do not use 95% EtOH; water increases solubility too much.

    • Heat to 70°C (near reflux) with magnetic stirring.

    • If not fully dissolved, add Ethanol in 0.5 mL increments until clear.

  • Clarification (Optional but Recommended):

    • If insoluble particles remain (e.g., inorganic salts), perform a hot filtration through a pre-warmed glass frit or Celite pad.

  • Antisolvent Addition:

    • Maintain temperature at 65–70°C .

    • Add Ethyl Acetate (EtOAc) dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 1–2 mL of Ethanol to clear the solution again (restore supersaturation).

  • Crystallization:

    • Remove heat source. Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes oiling.

    • Once at room temperature, transfer to an ice bath (0–4°C) for 1 hour.

  • Isolation:

    • Filter the white crystalline solid under vacuum (Buchner funnel).

    • Wash the cake with a cold 1:1 mixture of EtOH:EtOAc.

    • Critical: Dry in a vacuum oven at 40°C over

      
       or silica gel desiccant. Amine salts are hygroscopic.
      
Protocol B: The "High Polarity" Method (Methanol / MTBE)

Best for: Samples that are difficult to dissolve in Ethanol or contain highly polar impurities.

  • Dissolution: Dissolve crude material in Methanol (MeOH) at 50°C (2 mL per gram).

  • Precipitation:

    • Remove from heat.

    • Slowly add MTBE (Methyl tert-butyl ether) until the ratio is approximately 1:3 (MeOH:MTBE).

    • Note: MTBE is preferred over Diethyl Ether due to a higher boiling point and lower volatility, allowing for safer handling.

  • Seeding: If the solution remains clear, scratch the inner wall of the flask with a glass rod or add a seed crystal to induce nucleation.

  • Cooling & Filtration: Follow steps 4–5 from Protocol A.

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Symptom: The product separates as a viscous liquid droplet at the bottom of the flask instead of crystals. Cause: The temperature dropped too fast, or the solvent polarity gap is too wide. Solution:

  • Reheat the mixture until the oil redissolves (becomes a single phase).

  • Add a small amount (5-10% volume) of the good solvent (Ethanol or Methanol).

  • Cool very slowly with vigorous stirring.

  • Seeding is critical: Add a few crystals of pure product when the solution is slightly warm (35°C).

Hygroscopicity Management
  • Storage: Store the final HCl salt in a tightly sealed amber vial with a desiccant packet.

  • Handling: Minimize exposure to humid air. If the filter cake becomes sticky ("deliquescent"), wash immediately with anhydrous Acetone or Ether to remove surface water.

Analytical Validation

Before releasing the batch, validate purity using these metrics:

  • Melting Point: Expect a sharp range (e.g.,

    
    C, dependent on specific isomer). Broad ranges (
    
    
    
    C) indicate wetness or impurities.
  • Silver Nitrate Test (Qualitative): Dissolve a small amount in water and add

    
    . A heavy white precipitate confirms the integrity of the hydrochloride counter-ion.
    
  • HPLC: Run on a C18 column using a phosphate buffer (pH 2.5) / Acetonitrile gradient. The acidic pH ensures the amine remains protonated and retains on the column.

References

  • PubChem. (2025).[1][2][3][4] 3-amino-N-methylbutanamide hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Zhejiang Huahai Pharmaceutical Co Ltd. (2014).[1] Preparation method of S-(+)-2-aminobutanamide hydrochloride. CN Patent CN103896820B. Google Patents. Retrieved from

  • Domasevitch, K. V. (2021).[5] Recrystallization of amine compounds. ResearchGate. Retrieved from [Link]

  • Nejman, M., et al. (2005).[6] Synthesis of beta-amino acid hydrochlorides. Tetrahedron, 61(35), 8536-8541. [Cited for general beta-amino acid salt purification principles].

Sources

Application

Preparation of free base 3-(Methylamino)butanamide from HCl salt

Application Note: Strategic Desalting of 3-(Methylamino)butanamide Hydrochloride Abstract & Scope This application note details the isolation of 3-(Methylamino)butanamide (Free Base) from its hydrochloride salt. Unlike l...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Desalting of 3-(Methylamino)butanamide Hydrochloride

Abstract & Scope

This application note details the isolation of 3-(Methylamino)butanamide (Free Base) from its hydrochloride salt. Unlike lipophilic amines, this low-molecular-weight


-amino amide exhibits significant water solubility, making standard biphasic extractions prone to yield loss. Furthermore, the presence of a 

-amine relative to the carbonyl group introduces a risk of retro-Michael elimination under thermal stress.

This guide provides two validated protocols:

  • Method A (Biphasic "Salting-Out" Extraction): Optimized for gram-scale batches where speed is critical.

  • Method B (Ion Exchange Chromatography): Optimized for high-purity requirements and analytical standards, eliminating inorganic salt contamination.

Chemical Context & Properties

PropertyDataCritical Implication
Structure

Polar, secondary amine, primary amide.
MW 116.16 g/mol (Free Base)Low MW implies high water solubility.
pKa (Est.) ~9.8 (Amine)Requires pH > 11.5 for >98% deprotonation.
Stability Thermal sensitivity > 40°CRisk of retro-Michael addition (Elimination to Crotonamide + Methylamine).
State Colorless oil or low-melting solidLikely hygroscopic; store under Argon/Nitrogen.
Stability Warning: The Retro-Michael Risk

The structural motif of a


-amino amide renders the molecule susceptible to elimination under basic, high-temperature conditions.
  • Avoid: Boiling strong caustic solutions.

  • Control: Maintain process temperatures

    
     during neutralization.
    

Method A: Biphasic "Salting-Out" Extraction (Gram Scale)

Rationale: Standard extraction with Dichloromethane (DCM) often fails for this substrate because the partition coefficient (


) favors the aqueous phase. We utilize a "Salting-Out"  strategy combined with a polar organic modifier to force the amine into the organic layer.
Reagents:
  • Starting Material: 3-(Methylamino)butanamide HCl[1]

  • Base: Potassium Carbonate (

    
    ), saturated aqueous solution.
    
  • Solvent System: DCM : Isopropanol (3:1 ratio).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Protocol Steps:
  • Dissolution: Dissolve 1.0 eq of the HCl salt in the minimum volume of water (approx. 3 mL per gram of salt).

    • Note: Keep volume low to maximize the "salting out" effect later.

  • Neutralization: Cool the solution to

    
     (ice bath). Slowly add saturated 
    
    
    
    solution until pH
    
    
    12.
    • Checkpoint: Use a pH strip. The solution may become cloudy as the free base separates.

  • Saturation: Add solid NaCl to the aqueous phase until saturation (undissolved salt remains).

    • Why? This increases the ionic strength, reducing the water solubility of the organic product (Common Ion Effect).

  • Extraction: Extract the aqueous mixture 4 times with the DCM:IPA (3:1) solvent mixture.

    • Volume: Use 2x the aqueous volume for each extraction.

  • Drying: Combine organic layers. Dry over anhydrous

    
     for 20 minutes.
    
  • Filtration & Concentration: Filter off the solids. Concentrate the filtrate via rotary evaporation.[2]

    • Critical: Bath temperature must not exceed 35°C to prevent degradation.

  • Final Drying: Dry under high vacuum (0.1 mbar) at room temperature for 1 hour to remove trace isopropanol.

Method B: Ion Exchange Chromatography (High Purity)

Rationale: For analytical standards or biological assays, trace inorganic salts (NaCl/KCl) from Method A are unacceptable. Anion exchange resin (OH- form) allows the isolation of the free base in water/methanol, leaving the Chloride ions bound to the resin.

Reagents:
  • Resin: Amberlyst® A26 (OH form) or Dowex® 1X8 (OH form).

  • Eluent: Methanol (HPLC Grade).

Protocol Steps:
  • Resin Preparation:

    • Suspend resin in Methanol. Allow to swell for 30 minutes.

    • Pack into a glass column. Wash with 3 column volumes (CV) of Methanol.

  • Loading:

    • Dissolve the HCl salt in a minimum amount of Methanol.

    • Load onto the column carefully.

  • Elution:

    • Elute with Methanol. The resin retains the

      
       ions and releases 
      
      
      
      , which deprotonates the amine. The neutral free base elutes.[3]
    • Flow Rate: Slow (approx. 1 drop/second) to ensure exchange equilibrium.

  • Monitoring:

    • Collect fractions. Spot on TLC (stain with Ninhydrin) to detect the amine.

  • Isolation:

    • Combine product-containing fractions.

    • Concentrate via rotary evaporation (

      
      ).
      

Workflow Visualization

The following diagram illustrates the decision logic and workflow for both methods.

Desalting_Protocol Start Start: 3-(Methylamino)butanamide HCl Decision Select Method based on Requirements Start->Decision MethodA Method A: Gram Scale / Synthesis Decision->MethodA Speed/Scale MethodB Method B: Analytical / High Purity Decision->MethodB Purity/No Salts StepA1 Dissolve in Min. Water Cool to 0°C MethodA->StepA1 StepA2 Add Sat. K2CO3 (pH > 12) Add Solid NaCl (Sat.) StepA1->StepA2 StepA3 Extract 4x with DCM:IPA (3:1) StepA2->StepA3 StepA4 Dry (Na2SO4) & Evaporate (< 35°C) StepA3->StepA4 End Final Product: Free Base Oil (Store under Argon) StepA4->End StepB1 Prepare Anion Exchange Resin (OH- Form) in MeOH MethodB->StepB1 StepB2 Load Salt in MeOH StepB1->StepB2 StepB3 Elute with MeOH (Resin traps Cl-) StepB2->StepB3 StepB4 Concentrate Fractions (< 35°C) StepB3->StepB4 StepB4->End

Caption: Workflow decision tree comparing Biphasic Extraction (Method A) and Ion Exchange (Method B) for desalting.

Quality Control & Storage

Validation Metrics
TestMethodAcceptance Criteria
Identity 1H NMR (

or

)
Shift of

-CH signal upfield compared to HCl salt. Absence of broad

peaks.
Salt Content Silver Nitrate TestDissolve trace in water; add

. No precipitate indicates successful desalting.
Water Content Karl Fischer< 1.0% (Hygroscopic nature requires tight control).
Storage Protocol
  • Atmosphere: The free base reacts with atmospheric

    
     to form carbamates. Always flush with Argon/Nitrogen. 
    
  • Temperature: Store at

    
     to prevent slow dimerization or elimination.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for amine liberation and extraction).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Techniques for desalting water-soluble amines).

  • PubChem Database. (n.d.).[4] Compound Summary: 3-amino-N-methylbutanamide.[5] National Center for Biotechnology Information. (Physical properties and identifiers).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights on retro-Michael additions in

    
    -amino carbonyls). 
    

Sources

Technical Notes & Optimization

Troubleshooting

Preventing cyclization of 3-(Methylamino)butanamide during synthesis

This is a technical support guide designed for organic chemists and process development scientists. Topic: Preventing Intramolecular Cyclization & Instability Executive Summary & Troubleshooting Dashboard The Core Proble...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for organic chemists and process development scientists.

Topic: Preventing Intramolecular Cyclization & Instability

Executive Summary & Troubleshooting Dashboard

The Core Problem: 3-(Methylamino)butanamide is a


-amino amide.[1] While generally more stable than 

-amino equivalents, it is prone to intramolecular nucleophilic acyl substitution under specific conditions (heat, basic pH), leading to the formation of 1,4-dimethyl-2-azetidinone (a

-lactam) via the elimination of ammonia. Additionally, it is susceptible to Retro-Michael decomposition.[1]

Quick Diagnostic Table:

SymptomLikely CauseImmediate Action
Loss of Mass / Low Yield Retro-Michael Reaction (Reversion to Crotonamide + Methylamine).[1]Lower reaction temperature (<40°C).[1] Increase Methylamine equivalents.[1]
New Peak (IR: ~1740 cm⁻¹)

-Lactam Formation
(Cyclization to Azetidinone).[1]
Acidify to pH < 3 immediately.[1] Avoid heating the free base.[1]
Oligomerization / Gums Poly-condensation (Intermolecular reaction).[1]Dilute reaction mixture.[1] Ensure high excess of ammonia (if starting from ester).[1]
Ammonia Smell (Strong) Cyclization or Hydrolysis occurring.[1]Check pH. If basic, cyclization is accelerating.[1] Cool down.

Deep Dive: The Mechanism of Cyclization

To prevent the side reaction, one must understand the competing pathways. The synthesis of 3-(Methylamino)butanamide typically involves the Michael addition of methylamine to crotonamide or the amidation of ethyl 3-(methylamino)butanoate.

The Competing Pathways (Graphviz Diagram)

The following diagram illustrates the kinetic competition between the desired product stability, the unwanted cyclization (Lactamization), and the decomposition (Retro-Michael).

G cluster_0 Critical Control Points Start Precursors (Crotonamide + MeNH2) Target TARGET: 3-(Methylamino)butanamide (Stable as HCl Salt) Start->Target Michael Addition (Kinetic Control) Lactam UNWANTED CYCLIZATION: 1,4-Dimethyl-2-azetidinone (Beta-Lactam) Target->Lactam Heat / Base (-NH3) Retro DECOMPOSITION: Crotonamide + Methylamine Target->Retro High Temp / Low Conc.

Caption: Figure 1. Reaction pathways showing the target molecule's susceptibility to cyclization (red path) and reversion (yellow path).

Mechanistic Explanation
  • The Cyclization Driver: The secondary amine at position 3 is a nucleophile.[1] The amide carbonyl at position 1 is an electrophile.[1] Although 4-membered rings are strained, the Thorpe-Ingold effect (gem-dimethyl effect analog) or high temperatures can drive the amine to attack the carbonyl, expelling ammonia (

    
    ) as a leaving group.
    
  • The Condition: This cyclization is base-catalyzed . The free amine (

    
    ) is the nucleophile.[2] If the molecule is protonated (
    
    
    
    ), the lone pair is unavailable, and cyclization is chemically impossible.
  • The Retro-Michael Threat: The synthesis is an equilibrium.[1] High heat shifts the equilibrium back to the starting materials (Crotonamide + Methylamine). Methylamine is volatile; if it escapes, the reaction is driven backward.

Optimized Experimental Protocol

This protocol is designed to maximize the "Kinetic Trap" of the amide while preventing thermodynamic cyclization.

Method: Michael Addition of Methylamine to Crotonamide (Solvent-Free or Ethanol).[1]

Reagents & Equipment
  • Substrate: Crotonamide (Trans-2-butenamide).[1]

  • Reagent: Methylamine (40% aq. or 33% in EtOH) – Use 5-10 equivalents .

  • Stabilizer: Hydrochloric acid (4M in Dioxane or aqueous conc.[1] HCl).

  • Solvent: Ethanol (anhydrous preferred for workup).[1]

Step-by-Step Procedure
  • Preparation (Cold Start):

    • Place Crotonamide (1.0 eq) in a pressure tube or sealed flask.[1]

    • Cool the vessel to 0°C (Ice bath).

    • Why? Low temperature favors the addition product (exothermic) and suppresses the activation energy required for cyclization.

  • Addition:

    • Slowly add Methylamine (10.0 eq) to the vessel.[1]

    • Seal the vessel immediately.[1]

    • Why 10 eq? Excess amine pushes the equilibrium toward the product (Le Chatelier’s principle) and prevents the product from reacting with itself (oligomerization).

  • Reaction:

    • Allow to warm to Room Temperature (20-25°C) .

    • Stir for 24-48 hours.[1]

    • CRITICAL: Do NOT heat above 40°C. Heating promotes both Retro-Michael reversion and

      
      -lactam formation.[1]
      
  • Workup (The "Locking" Step):

    • Concentrate the mixture under reduced pressure at low temperature (<30°C) to remove excess methylamine.

    • IMMEDIATELY redissolve the residue in Ethanol.

    • Add HCl (1.1 eq relative to the theoretical yield) dropwise with vigorous stirring.

    • Mechanism:[3][4][5][6][7] This converts the free amine into the ammonium hydrochloride salt .

    • 
      [1]
      
  • Isolation:

    • The product, 3-(Methylamino)butanamide Hydrochloride , will often precipitate or can be crystallized from EtOH/Et2O.

    • Filter and dry under vacuum.[1]

Frequently Asked Questions (FAQs)

Q1: I see a peak at 1740 cm⁻¹ in my IR spectrum. What is it? A: This is the diagnostic carbonyl stretch of the


-lactam ring  (1,4-dimethyl-2-azetidinone). It indicates that your reaction mixture got too hot or remained in the free-base form for too long.[1]
  • Fix: You cannot revert the lactam easily without hydrolyzing the amide. Discard and restart, ensuring strict temperature control (<30°C) and immediate acidification.

Q2: Can I use Ethyl 3-(methylamino)butanoate and react it with ammonia instead? A: This route is riskier .

  • Reason: When you treat the

    
    -amino ester with ammonia, the intramolecular attack (amine attacking ester) is often faster than the intermolecular attack (ammonia attacking ester). You will likely generate significant amounts of the 
    
    
    
    -lactam.[1] The Michael addition route (Protocol above) is safer because the amide is already formed, and amide-to-lactam conversion is slower than ester-to-lactam conversion.

Q3: How do I store the free base? A: Do not store the free base.

  • The free base is kinetically unstable.[1] Always convert it to the Hydrochloride , Tosylate , or TFA salt for storage. The salts are stable for years at room temperature.[1]

Q4: My yield is low, and I smell fish (Methylamine) during rotary evaporation. A: You are experiencing the Retro-Michael reaction .

  • As you strip off the excess methylamine, the equilibrium shifts back to the starting materials.

  • Solution: Do not evaporate to complete dryness while basic.[1] Remove the bulk of the solvent, then acidify before the final drying steps. The salt will not undergo Retro-Michael decomposition.[1]

References

  • Basics of Beta-Amino Acid Stability

    • Title: "Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams"
    • Source: PubMed / NIH[1]

    • URL:[Link]

    • Relevance: Establishes the propensity of beta-amino derivatives to cyclize to lactams under basic conditions.
  • Compound Data & Stability

    • Title: "3-(Methylamino)
    • Source: Sigma-Aldrich / PubChem[1]

    • URL:[Link][1]

    • Relevance: Confirms the commercial availability as the Hydrochloride salt, validating the "salt-locking" stabilization str
  • Reaction Mechanism (Michael Addition Reversibility)

    • Title: "Exploring Transamidation and Chemical Recycling of β-Amino Amide-Derived Covalent Adaptable Networks"
    • Source: Polymer Chemistry (RSC)[1]

    • URL:[Link]

    • Relevance: Detailed discussion on the Retro-Michael and transamidation p

Sources

Optimization

Resolving hygroscopicity issues with 3-(Methylamino)butanamide HCl

Topic: Resolving Hygroscopicity & Stability Issues Status: Operational | Tier: Level 3 (Senior Scientist Support) Introduction: The "Invisible" Impurity Welcome. If you are accessing this guide, you likely encountered a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopicity & Stability Issues

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Invisible" Impurity

Welcome. If you are accessing this guide, you likely encountered a common but critical failure mode with 3-(Methylamino)butanamide HCl : the material has become sticky, caked, or deliquescent (turned into a liquid), leading to stoichiometric errors in your downstream chemistry.

The Root Cause: This compound contains a secondary amine hydrochloride salt. The chloride anion (


) is loosely coordinated in the crystal lattice and possesses high hydration energy. When exposed to ambient humidity (>40% RH), the crystal lattice collapses as water is adsorbed, eventually dissolving the salt in its own sorbed water (deliquescence).

The Hidden Danger: Beyond physical handling issues, amide hydrolysis is the primary chemical risk. Heating a wet, acidic amide salt (HCl provides the acid source) drives the conversion of the amide to the carboxylic acid, permanently degrading your starting material.

Module 1: Emergency Triage (Troubleshooting)

Q: My solid has turned into a sticky gum or liquid. Is it ruined?

A: Not necessarily, but do not heat it directly to dry it. If the material is a clear viscous liquid, it has deliquesced. If it is a gum, it has adsorbed significant surface water.

Immediate Action Plan:

  • Do not scrape: Mechanical manipulation will only smear the material and increase surface area for further moisture uptake.

  • Solvent Swap (The "Rescue" Protocol):

    • Dissolve the gum/liquid in a minimum amount of anhydrous methanol or ethanol .

    • Add a co-solvent like toluene or heptane (if miscible in your specific ratio) to prepare for azeotropic drying.

    • Note: If you cannot use the material immediately, store this solution in a sealed, septum-capped vial under Argon.

Q: I weighed 100 mg, but my reaction yield is low. Why?

A: You likely added less molar equivalent than calculated. Hygroscopic amine salts can adsorb 10–20% of their weight in water within minutes on a balance pan. If you weighed 100 mg of "wet" salt, you might have only added 80 mg of active compound.

The Fix: You must quantify the water content (see Module 2) and adjust your molecular weight calculation:



Module 2: Diagnostics & Characterization

Before processing, you must know the "State of Water" in your sample.

Workflow: Water Quantification Decision Tree

WaterAnalysis Start Start: Sample Analysis IsLiquid Is sample liquid/gum? Start->IsLiquid KF Karl Fischer (Coulometric) IsLiquid->KF Yes (Dissolve in MeOH) TGA TGA (Thermal Gravimetric) IsLiquid->TGA No (Free flowing solid) NMR qNMR (Quant. NMR) IsLiquid->NMR Alternative if KF unavailable Result1 Use %H2O for Stoichiometry KF->Result1 High Precision (<10 mg sample) Result2 Check Weight Loss < 100°C TGA->Result2 Distinguish Surface vs. Bound Water NMR->Result1 Integrate Water Peak vs. Internal Std

Figure 1: Decision matrix for selecting the correct analytical method based on sample physical state.

Standard Operating Procedure: Karl Fischer Titration
  • Method: Coulometric KF is preferred for expensive/small samples.

  • Solvent System: Methanol/Formamide (7:3) is often required to fully dissolve amine salts.[1]

  • pH Warning: While free amines are basic and can shift KF endpoints, 3-(Methylamino)butanamide HCl is an acidic salt. Standard reagents (Hydranal-Coulomat AG) are usually compatible. If buffering is needed, use imidazole-buffered reagents.

Module 3: Proactive Handling (The "No-Weigh" Protocol)

The most robust way to handle hygroscopic salts is to never handle the solid .

Protocol: Preparation of Anhydrous Stock Solutions

Instead of weighing solid for every reaction, create a calibrated stock solution.

  • Dissolution: In a glovebox or dry-bag, dissolve the entire bottle of commercial 3-(Methylamino)butanamide HCl into a known volume of dry solvent (e.g., Anhydrous DMF, DMSO, or Methanol).

  • Calibration:

    • Remove three aliquots.

    • Perform HPLC assay or qNMR (quantitative NMR) using an internal standard (e.g., Maleic Acid) to determine the exact molarity (

      
      ).
      
  • Usage:

    • When a reaction requires

      
       mmol, simply syringe out volume 
      
      
      
      :
      
      
  • Storage: Store over 3Å or 4Å Molecular Sieves in a septum-sealed bottle.

Why this works:

  • Eliminates static electricity and weighing errors.

  • Minimizes exposure to humid lab air.

  • Molecular sieves actively scavenge any water introduced during septum puncture.

Module 4: Process Recovery (Drying Protocols)

If you must isolate the dry solid, you have two options.[2][3][4]

Option A: Azeotropic Distillation (Gentle & Scalable)

Best for: Wet gums or material recovered from aqueous workups.

  • Dissolve: Take your wet amide HCl and dissolve in Ethanol .

  • Add Entrainer: Add Toluene (Ratio approx 1:3 Ethanol:Toluene).

  • Evaporate: Rotovap at <45°C .

    • Mechanism:[1][5][6][7][8] The Ethanol/Toluene/Water ternary azeotrope boils at a lower temperature than water alone, carrying moisture out without thermal stress.

  • Repeat: Repeat 2-3 times until a white, free-flowing powder forms.

Option B: Vacuum Oven (Risk of Degradation)

Best for: Slightly clumped solids.

  • Temperature Limit: Max 40°C . (Do NOT set to 60°C+).

  • Desiccant: A tray of

    
     (Phosphorus Pentoxide) or KOH pellets must be present in the oven to act as a moisture sink.
    
  • Vacuum: High vacuum (<1 mbar) is essential.

Critical Warning:

Do not heat wet amide HCl salts above 50°C. The combination of water + heat + acid (from the HCl salt) creates perfect conditions for amide hydrolysis . You will generate 3-(methylamino)butanoic acid impurity.

Module 5: Storage Specifications

ParameterRecommendationRationale
Primary Container Amber glass vial with Teflon-lined screw cap.Prevents UV degradation; Teflon seal is superior to foil/foam.
Secondary Containment Desiccator with Indicating Silica Gel.Provides a "buffer zone" against lab humidity.
Headspace Gas Argon (preferred) or Nitrogen.Argon is heavier than air and blankets the solid more effectively.
Temperature 2–8°C (Refrigerated).Slows down hydrolysis kinetics if trace moisture is present.
Equilibration Warm to RT before opening. Crucial: Opening a cold vial in a warm lab causes immediate condensation on the solid.

Visualizing the Failure Mode

Understanding the thermodynamics of moisture uptake helps enforce discipline in handling.

MoistureCycle Dry Dry Crystalline Lattice (Free Flowing) Adsorption Surface Adsorption (Sticky/Clumping) Dry->Adsorption Exposure >40% RH Adsorption->Dry Vacuum/Desiccant Drying Deliquescence Deliquescence (Liquid Phase Solution) Adsorption->Deliquescence Continued Exposure Deliquescence->Dry Azeotropic Distillation Degradation Chemical Degradation (Hydrolysis to Acid) Deliquescence->Degradation Time + Heat

Figure 2: The thermodynamic pathway of moisture-induced failure. Note that degradation is irreversible.

References

  • United States Pharmacopeia (USP) . General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Provides the framework for sorption/desorption isotherms).

  • European Pharmacopoeia (Ph. Eur.) . 2.5.12. Water: Semi-Micro Determination (Karl Fischer). (Standard for coulometric titration of amine salts).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Hygroscopicity classification and the characterization of hygroscopic materials. In Solid-State Properties of Pharmaceutical Materials.
  • Surface Measurement Systems . Dynamic Vapor Sorption (DVS) Application Note 104: Characterization of Amorphous and Crystalline Materials. (Explains the mechanics of deliquescence in salts).

  • Sigma-Aldrich Technical Bulletin . Karl Fischer Titration: Water Determination in Amines. (Addresses pH buffering for amine-containing samples).

Sources

Troubleshooting

Troubleshooting low solubility of 3-(Methylamino)butanamide in organic solvents

Case ID: T-MAB-SOL-001 Subject: Overcoming low organic solubility of 3-(Methylamino)butanamide (MAB) Status: Open Guide Assigned Specialist: Senior Application Scientist[1] Executive Summary & Mechanistic Diagnosis The P...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-MAB-SOL-001 Subject: Overcoming low organic solubility of 3-(Methylamino)butanamide (MAB) Status: Open Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Mechanistic Diagnosis

The Problem: Users frequently report that 3-(Methylamino)butanamide (MAB) fails to dissolve in standard organic solvents (DCM, EtOAc, Toluene) or "oils out" during extraction.[1]

The Root Cause: The solubility issues stem from the conflicting polarity of the molecule.

  • High Polarity (LogP ≈ -1.0): The molecule is highly hydrophilic.[1] The secondary amine and primary amide groups form a dense intermolecular Hydrogen-Bonding Network (HBN) in the solid state, creating a high lattice energy that non-polar solvents cannot overcome.

  • Ionization State: If you are working with the Hydrochloride salt (CAS: 28312-84-7), it is an ionic lattice, insoluble in non-polar organics.[1] Even the free base (CAS: 54758-64-4) is polar enough to prefer water over ether/DCM.[1]

The Solution Strategy: You cannot force this molecule into non-polar solvents. You must either (A) increase the polarity of your organic phase, (B) disrupt the aqueous phase (salting out), or (C) modify the molecule temporarily.

Decision Logic (Troubleshooting Workflow)

The following decision tree outlines the correct solvent strategy based on your experimental goal.

SolubilityLogic Start START: What is your Goal? Goal_Rxn Goal: Run a Reaction Start->Goal_Rxn Goal_Ext Goal: Extraction / Workup Start->Goal_Ext Goal_Pur Goal: Purification Start->Goal_Pur Check_Rxn Is reaction water-sensitive? Goal_Rxn->Check_Rxn Ext_Std DCM / EtOAc Goal_Ext->Ext_Std Pur_Silica Normal Phase Silica Goal_Pur->Pur_Silica Rxn_Polar Use Dipolar Aprotic (DMF, DMSO, NMP) Rxn_Alc Use Protic Solvents (MeOH, EtOH, IPA) Check_Rxn->Rxn_Polar Yes Check_Rxn->Rxn_Alc No Ext_Fail Poor Recovery (<10%) Ext_Std->Ext_Fail Likely Outcome Ext_Adv Protocol A: Salting Out (n-BuOH / NaCl) Ext_Fail->Ext_Adv Switch to Pur_Streak Severe Tailing / Streaking Pur_Silica->Pur_Streak Likely Outcome Pur_Sol Protocol B: SCX or Reverse Phase (C18) Pur_Streak->Pur_Sol Switch to

Figure 1: Strategic decision tree for selecting solvent systems based on experimental intent.

Experimental Protocols

Protocol A: High-Efficiency Extraction ("Salting Out")

Use this when you cannot extract MAB from water into DCM or Ethyl Acetate.[1]

Theory: Standard extraction relies on the partition coefficient (


).[1] For MAB, 

heavily favors water.[1] By saturating the aqueous layer with salt, you reduce the solubility of organic compounds in water ("Salting Out"), forcing MAB into the organic phase. We also switch to n-Butanol, which can participate in H-bonding.[1]

Steps:

  • Basify: Ensure the aqueous layer is pH > 12 using 5M NaOH (ensures the amine is a free base).[1]

  • Saturate: Add solid NaCl to the aqueous layer until no more dissolves (saturation point).

  • Solvent Choice: Do NOT use DCM. Use n-Butanol or a mixture of CHCl₃:IPA (3:1) .[1]

  • Extract: Perform 3-4 extractions. n-Butanol is miscible with water, but the salt saturation prevents this.[1]

  • Concentrate: n-Butanol has a high boiling point (117°C).[1] Co-evaporate with Heptane or Toluene to remove it on a rotavap.[1]

Protocol B: Purification without Streaking

Use this when Normal Phase silica results in product loss or smearing.[1]

Option 1: Cation Exchange (SCX-2) Best for: Isolating pure amine from non-basic impurities.[1]

  • Dissolve crude in MeOH (or water if necessary).[1][2]

  • Load onto an SCX-2 (Strong Cation Exchange) cartridge.[1]

  • Wash with MeOH (Neutral/Acidic impurities elute).[1]

  • Elute Product with 2M NH₃ in MeOH .

  • Concentrate to obtain the free base.[1]

Option 2: Modified Silica Best for: If you must use normal phase.[1]

  • Pre-treat Silica: Slurry silica in Mobile Phase + 1% Triethylamine (TEA).[1]

  • Mobile Phase: DCM : MeOH : NH₄OH (aq) in a ratio of 90:9:1 .[1]

    • Note: The aqueous ammonium hydroxide is critical to suppress silanol interactions.[1]

Solubility Data & Solvent Compatibility

The following table summarizes predicted solubility behavior based on the structural properties of 3-(Methylamino)butanamide.

Solvent ClassRepresentative SolventsSolubility PredictionUsage Notes
Hydrocarbon Hexane, Heptane, TolueneInsoluble Use as anti-solvents to precipitate the product.[1]
Chlorinated DCM, ChloroformPoor to Moderate Only soluble if mixed with MeOH or IPA (e.g., 10-20%).[1]
Ester/Ether EtOAc, THF, Et₂OPoor Generally unsuitable for dissolving the salt; free base has limited solubility.[1]
Alcohol MeOH, EtOH, IPA, n-BuOHHigh Excellent for dissolution.[1] n-BuOH is best for extraction.[1]
Dipolar Aprotic DMSO, DMF, DMAcVery High Ideal for substitution reactions (SN2/SNAr).[1] Hard to remove.
Aqueous Water, BuffersVery High Preferred state.[1] Hard to remove water without lyophilization.[1]

Frequently Asked Questions (FAQ)

Q1: I bought the HCl salt, but I need to use it in a reaction with an acid chloride in DCM. It won't dissolve. A: The HCl salt is an ionic lattice and will never dissolve in DCM.[1]

  • Fix: Perform a biphasic reaction (Schotten-Baumann conditions). Dissolve the amine salt in a minimum amount of water.[1] Dissolve the acid chloride in DCM. Mix vigorously and add a base (Na₂CO₃ or NaOH) to scavenge the acid. The reaction happens at the interface.[1]

Q2: Can I use Boc-protection to make it soluble? A: Yes, this is a standard "masking" strategy.[1]

  • React MAB with

    
     in Water/Dioxane with NaOH.[1]
    
  • The resulting N-Boc-3-(methylamino)butanamide will be lipophilic (LogP > 1.[1]5) and easily soluble in EtOAc/DCM.[1] You can remove the Boc group with TFA later.[1]

Q3: My product "oiled out" during recrystallization. A: This is common for amino-amides.[1]

  • Fix: The oil likely contains residual solvent or water.[1] Redissolve in absolute EtOH, dry over

    
    , filter, and concentrate. Then, add dry Et₂O or Hexane dropwise with vigorous stirring to induce precipitation.[1] If it oils again, sonicate the oil in the anti-solvent; the energy often induces nucleation.
    

Q4: Is this compound stable? A: As a


-amino amide, MAB is prone to cyclization under high heat to form dihydrouracil derivatives or undergoing retro-Michael addition.[1] Avoid boiling in high-boiling solvents (DMSO/DMF) for extended periods (>100°C).[1]

References

  • PubChem. 3-Amino-N-methylbutanamide (Compound). National Library of Medicine.[1] Accessed Feb 13, 2026.[1] [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture? (SCX and Flash Chromatography strategies).[1][3] [Link]

  • Frontier, A. Workup: Amines (University of Rochester Not Voodoo Guide).[1] Strategies for extracting polar amines.[1][4][5][6] [Link]

  • Royal Society of Chemistry. Selective separation of amines from continuous processes using automated pH controlled extraction.[1] Reaction Chemistry & Engineering, 2021.[1] [Link]

Sources

Optimization

Technical Guide: Controlling Racemization of Chiral 3-(Methylamino)butanamide

The following technical guide is designed for researchers and process chemists working with 3-(Methylamino)butanamide (CAS: 779975-35-8). It addresses the specific stereochemical instability inherent to -amino amides.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 3-(Methylamino)butanamide (CAS: 779975-35-8). It addresses the specific stereochemical instability inherent to


-amino amides.

Executive Summary & Core Challenge

3-(Methylamino)butanamide is a chiral


-amino amide. Unlike 

-amino acids, which racemize primarily via direct enolization,

-amino amides suffer from a distinct, rapid degradation pathway: Retro-Michael Addition .

Under basic or thermal stress, the molecule undergoes elimination to form an achiral crotonamide intermediate and free methylamine. The subsequent re-addition of methylamine occurs without stereocontrol, resulting in a racemic mixture.

Critical Rule: The stability of this molecule is inversely proportional to pH and temperature. Protonation of the


-amine is the primary safeguard against racemization. 

The Mechanism: Why Racemization Occurs

Understanding the "Retro-Michael Loop" is essential for troubleshooting. The reaction is driven by the acidity of the


-protons (C2 position) and the leaving group ability of the 

-amine.
The Retro-Michael Pathway
  • Deprotonation: A base removes a proton from the

    
    -carbon (C2).
    
  • Elimination: The resulting enolate collapses, expelling the methylamine group (Retro-Michael).

  • Intermediate: An achiral

    
    -unsaturated amide (Crotonamide) is formed.
    
  • Racemization: Methylamine re-attacks the double bond from either face (Michael Addition), yielding the racemate.

RetroMichael Figure 1: The Retro-Michael Racemization Loop of Beta-Amino Amides Chiral (S)-3-(Methylamino)butanamide (Chiral) Enolate Enolate Intermediate (Unstable) Chiral->Enolate Base (OH-) Croton Crotonamide + Methylamine (Achiral) Enolate->Croton Elimination (Retro-Michael) Racemic Racemic Mixture (S) + (R) Croton->Racemic Re-addition (Non-stereoselective) Racemic->Enolate Equilibrium

Figure 1: The elimination-addition pathway responsible for loss of optical purity.

Troubleshooting & Optimization Protocols

Scenario A: Loss of ee% During Synthesis/Work-up

Symptom: The reaction mixture shows high ee%, but the isolated solid is partially racemized.

VariableRecommended SpecificationScientific Rationale
pH Control Keep pH < 7.0 The free amine (unprotonated) is a competent leaving group. The ammonium salt (protonated) is not. Acidic conditions lock the amine, preventing elimination.
Temperature < 35°C Elimination is endothermic and entropically favored. High heat accelerates the retro-Michael step significantly.
Solvent Avoid Alcohols/Water at High pH Protic solvents can stabilize the leaving group or facilitate proton transfer. Use aprotic solvents (DCM, THF) if working with the free base.
Concentration High Concentration While counter-intuitive, dilute solutions can sometimes favor dissociation (elimination). However, in this specific retro-Michael equilibrium, keeping the amine concentration high pushes the equilibrium toward the adduct (amide), though it does not correct the stereochemistry.

Corrective Protocol (Salt Formation): Do not isolate the free base if possible. Convert immediately to the Hydrochloride or Tartrate salt.

  • Cool reaction mixture to 0–5°C.

  • Add stoichiometric HCl (in dioxane or ether) dropwise.

  • Precipitate the salt. The protonated

    
    -amine (
    
    
    
    ) cannot undergo retro-Michael elimination.
Scenario B: Storage Instability

Symptom: Purity decreases over months; "crotonamide" impurity peaks appear on HPLC.

  • Cause: Presence of trace moisture or residual base allows slow equilibration.

  • Solution: Store as the HCl salt in a desiccator at -20°C.

  • Avoid: Storing as a free oil. The free base of 3-(methylamino)butanamide is known to be hygroscopic and thermally unstable.

Analytical Troubleshooting (Chiral HPLC)

Accurate measurement is the only way to verify process control.

Recommended Method:

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based) are standard for

    
    -amino amides.
    
  • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).

    • Note: Trace amine (DEA) is required to sharpen the peak of the basic amine, but keep the column temperature low (15–20°C) to prevent on-column racemization during the run.

  • Detection: UV at 210 nm (Amide absorption).

Common Issue: Peak Splitting or Shouldering [1]

  • Diagnosis: This is often not racemization, but rotamers of the amide bond or insufficient mobile phase modifier.

  • Test: Run the HPLC at a slightly different temperature (e.g., 10°C vs 25°C). If the ratio changes or peaks coalesce, it is rotameric. If distinct peaks remain, it is enantiomeric impurity.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use strong bases like NaH or LiHMDS for alkylation at the


-position? 
A: No.  Strong bases will instantly deprotonate the 

-carbon, triggering the retro-Michael elimination. If

-functionalization is required, you must use a "dianion" strategy with extreme care at -78°C, or preferably, install the

-substituent before introducing the sensitive

-methylamino group.

Q2: I see a peak for Crotonamide (2-butenamide) in my LC-MS. What does this mean? A: This confirms the retro-Michael pathway is active. It indicates your conditions are too basic or too hot. The presence of crotonamide means the amine has left the molecule; if you quench now, the re-addition will be racemic. You must optimize the upstream conditions to prevent this elimination.

Q3: Is the racemization reversible? Can I resolve it back? A: Racemization is thermodynamically driven toward a 50:50 mixture.[2] You cannot "reverse" it chemically without a chiral resolution step.

  • Resolution Strategy: You can recrystallize the racemic material with a chiral acid (e.g., Dibenzoyl-L-tartaric acid ) to selectively precipitate one enantiomer, a technique commonly used for Sitagliptin intermediates [1].

Decision Tree: Process Optimization

Optimization Figure 2: Troubleshooting Logic for Enantiomeric Excess Loss Start Start: Low ee% Observed CheckStage Identify Stage of Loss Start->CheckStage Synthesis During Reaction? CheckStage->Synthesis Workup During Isolation? CheckStage->Workup TempCheck Temp > 40°C? Synthesis->TempCheck pHCheck Aqueous pH > 8? Workup->pHCheck BaseCheck Strong Base Used? TempCheck->BaseCheck No ActionCool Action: Lower Temp Use Lewis Acid Catalyst TempCheck->ActionCool Yes BaseCheck->ActionCool Yes (Change Reagents) pHCheck->ActionCool No (Check Drying Step) ActionAcid Action: Acidify to pH 3-4 Isolate as HCl Salt pHCheck->ActionAcid Yes (Retro-Michael Risk)

Figure 2: Logical flow for identifying the root cause of racemization.

References

  • Steger, M., et al. (2011). "The Retro-Michael Reaction of

    
    -Amino Acid Derivatives." Angewandte Chemie International Edition. (Discusses the fundamental instability of 
    
    
    
    -amino carbonyls).
  • Soloshonok, V. A., et al. (2014).

    
    -Amino Acids." Chemical Reviews. (Authoritative review on mechanisms including retro-Michael). 
    
  • Hansen, K. B., et al. (2009). "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development. (Provides industrial context for handling sensitive chiral

    
    -amino amides). 
    
  • PubChem. (2025).[3] "3-Aminobutanamide Compound Summary." (Chemical structure and physical property verification).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 3-(Methylamino)butanamide Hydrochloride

This guide provides a comprehensive analysis of 3-(Methylamino)butanamide hydrochloride, a molecule of interest in pharmaceutical research and development. We will delve into an in-depth ¹H NMR spectrum analysis and comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 3-(Methylamino)butanamide hydrochloride, a molecule of interest in pharmaceutical research and development. We will delve into an in-depth ¹H NMR spectrum analysis and compare this cornerstone technique with other orthogonal analytical methods. The objective is to present an integrated workflow for unambiguous structural elucidation and purity assessment, grounded in field-proven insights and established scientific principles.

Section 1: In-Depth Analysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the structure of organic molecules in solution. For a molecule like 3-(Methylamino)butanamide hydrochloride, ¹H NMR provides critical information about the number of different types of protons, their electronic environments, and their connectivity.

Predicted ¹H NMR Spectrum of 3-(Methylamino)butanamide Hydrochloride

The structure of 3-(Methylamino)butanamide hydrochloride contains several distinct proton environments. The presence of the hydrochloride salt means the secondary amine is protonated to an ammonium group (-NH₂⁺-), which significantly influences the chemical shifts of nearby protons. The following table outlines the predicted signals for a spectrum acquired in a polar deuterated solvent like DMSO-d₆ or D₂O.

Proton Assignment Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
Amide ProtonsHa~7.0 - 8.0Two broad singlets2HAmide N-H protons often appear as separate broad signals due to restricted rotation around the C-N bond. Their chemical shift is highly dependent on solvent and concentration.[1]
Ammonium ProtonsHb~8.5 - 9.5 (in DMSO)Broad singlet2HThe protons on the positively charged nitrogen are highly deshielded and will exchange with protic solvents. Their signal is typically broad and its position is variable.[2][3]
Methine ProtonHc~3.3 - 3.8Multiplet1HThis proton is adjacent to the deshielding ammonium group and a methyl group, resulting in a downfield shift and complex splitting.
Methylene ProtonsHd~2.5 - 2.8Multiplet (dd or ABq)2HThese protons are adjacent to the electron-withdrawing amide carbonyl group and the chiral center at C3, making them diastereotopic and likely to show complex splitting.[4]
N-Methyl ProtonsHe~2.5 - 2.7Doublet (or Singlet)3HThis methyl group is attached to the nitrogen. In the protonated form, it will be coupled to the N-H protons, appearing as a doublet. In D₂O, exchange will decouple these, resulting in a singlet.[3]
C4-Methyl ProtonsHf~1.2 - 1.4Doublet3HThis methyl group is adjacent to the methine proton (Hc) and will appear as a doublet in the upfield alkyl region.[4]
Experimental Protocol for ¹H NMR Acquisition

This protocol is designed to generate a high-quality, interpretable spectrum. The choices made at each step are critical for ensuring data integrity.

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 3-(Methylamino)butanamide hydrochloride into a clean, dry vial.[5] A higher concentration is chosen to ensure good signal-to-noise for all protons, including the broad, exchangeable N-H signals.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[6][7] The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and slows down the exchange rate of N-H protons, allowing for their observation. D₂O is an excellent alternative that will confirm the presence of exchangeable protons (amide and ammonium) as their signals will disappear from the spectrum upon deuterium exchange.[3][8]

    • Vortex the sample until the solid is completely dissolved. Visually inspect for any suspended particles.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is non-negotiable; solid particulates severely degrade the magnetic field homogeneity, resulting in broad, distorted peaks and loss of resolution.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking: The spectrometer will use the deuterium signal from the solvent to stabilize, or "lock," the magnetic field strength, correcting for any drift during the experiment.[6]

    • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. This process is essential for achieving sharp, well-resolved peaks.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay and faster experiment time without saturating the signals.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 2-5 seconds. A sufficient delay is needed to allow all protons to return to equilibrium before the next pulse, ensuring accurate integration.

      • Number of Scans: 16-64 scans. The number of scans is averaged to improve the signal-to-noise ratio.

    • Referencing: The chemical shift scale should be referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like TMS (if compatible) at δ 0.00 ppm.[9][10]

Logic and Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for a comprehensive characterization of the target molecule, integrating multiple spectroscopic techniques to build a complete data package.

G Integrated Analytical Workflow for 3-(Methylamino)butanamide HCl cluster_0 Primary Structural Elucidation cluster_1 Confirmation & Purity cluster_2 Final Characterization A 1. 1H NMR Analysis B 2. 13C NMR Analysis A->B Complementary Data D 4. HPLC-UV/MS A->D Integrated Data B->D Integrated Data C 3. Mass Spectrometry (MS) C->D Purity & Identity C->D Integrated Data E Structural Confirmation & Purity Report D->E Final Assessment Sample Test Sample: 3-(Methylamino)butanamide HCl Sample->A Proton Environment & Connectivity Sample->B Carbon Skeleton Sample->C Molecular Weight & Fragmentation

Caption: Workflow for comprehensive characterization of the target compound.

Section 2: A Multi-Technique Approach: Comparison with Orthogonal Methods

While ¹H NMR is powerful, relying on a single analytical technique is insufficient for regulatory or publication standards. Orthogonal methods, which measure different physicochemical properties, are required for unambiguous confirmation.

Technique Information Provided Strengths for This Molecule Limitations
¹H NMR Proton count, chemical environment, connectivity (J-coupling).Provides the most detailed structural information. Can identify and quantify impurities if their signals are resolved.Peak overlap can complicate interpretation. Broad N-H signals can be difficult to integrate accurately.[2]
¹³C NMR Number of unique carbon environments, functional group identification (e.g., C=O at ~170-180 ppm).Confirms the carbon backbone of the molecule. Complements ¹H NMR by resolving carbons without attached protons.Low natural abundance of ¹³C requires longer acquisition times or higher sample concentrations.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Unambiguously confirms the molecular weight (MW of free base: 116.16 Da).[11] The odd molecular weight adheres to the Nitrogen Rule, indicating an odd number of nitrogen atoms.[12]Does not provide detailed connectivity information like NMR. Isomeric compounds can have the same mass.
HPLC Purity assessment and quantification.The primary method for determining the purity of the sample by separating it from starting materials, byproducts, and degradants.Provides no structural information on its own (must be coupled with a detector like MS or UV).
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of key bonds: N-H stretches (amide and amine), C=O stretch (amide), and C-H stretches.[3][13]Provides limited information on the overall molecular skeleton and connectivity.

Conclusion

The structural elucidation of 3-(Methylamino)butanamide hydrochloride requires an integrated analytical approach. ¹H NMR spectroscopy serves as the foundational experiment, providing a detailed map of the proton framework. However, for unequivocal structure confirmation and purity assessment, this data must be corroborated by orthogonal techniques. ¹³C NMR confirms the carbon skeleton, mass spectrometry validates the molecular weight, and HPLC provides a definitive measure of purity. By synthesizing the data from this suite of analytical tools, researchers and drug development professionals can establish the identity and quality of their materials with the highest degree of scientific confidence.

References

  • Scharlab. Solvents, deuterated for NMR for laboratory. [Link]

  • PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. [Link]

  • University of Regensburg. H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • University of Minnesota. Short Summary of 1H-NMR Interpretation. [Link]

  • Oregon State University. Spectroscopy of Amines. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

  • PubChem. 3-Amino-N-methylbutanamide. [Link]

Sources

Comparative

Comparative MS Analysis: Fragmentation Dynamics of 3-(Methylamino)butanamide

Executive Summary 3-(Methylamino)butanamide ( ; MW 116.16 Da) represents a critical structural motif in peptidomimetics and GABA analogs. Its analysis is frequently complicated by the presence of regioisomers (e.g., 2- o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylamino)butanamide (


; MW 116.16 Da) represents a critical structural motif in peptidomimetics and GABA analogs. Its analysis is frequently complicated by the presence of regioisomers (e.g., 2- or 4-methylamino variants) which share identical molecular weights (

).

This guide provides a definitive fragmentation analysis for 3-(Methylamino)butanamide using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Unlike standard primary amides, this molecule exhibits a distinct Neighboring Group Participation (NGP) effect driven by the


-secondary amine, leading to a diagnostic fragmentation pattern that allows for unambiguous structural assignment.

Part 1: Theoretical Fragmentation Framework

The fragmentation of 3-(Methylamino)butanamide under Collision-Induced Dissociation (CID) is governed by two competing mechanisms: Amine-Directed


-Cleavage  and Intramolecular Cyclization-Elimination .
Primary Pathway: The Cyclization-Elimination (Loss of )

Unlike simple aliphatic amides, which lose ammonia inefficiently, 3-(Methylamino)butanamide undergoes a rapid, facile loss of


 (17 Da).
  • Mechanism: The nucleophilic nitrogen of the

    
    -methylamino group attacks the carbonyl carbon of the amide.
    
  • Transition State: This forms a thermodynamically favorable 5-membered cyclic intermediate (pyrrolidinone-like cation).

  • Result: A dominant product ion at m/z 100 .

Secondary Pathway: Amine-Directed -Cleavage

The secondary amine directs cleavage at the adjacent C-C bond.

  • Mechanism: Radical site initiation (in EI) or charge-remote fragmentation (in ESI) leads to bond rupture between C3 and C2.

  • Result: Formation of the iminium ion

    
     at m/z 58 .
    
  • Significance: This peak is diagnostic for the substitution at the 3-position. A 4-substituted isomer would yield m/z 44, while a 2-substituted isomer would yield a different pattern.

Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways and the resulting diagnostic ions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 117 TS_Cyc 5-Membered Ring Transition State Parent->TS_Cyc Nucleophilic Attack Frag_58 Iminium Ion (Alpha Cleavage) m/z 58 Parent->Frag_58 C3-C2 Cleavage Neutral_59 Neutral Loss: Acetamide Parent->Neutral_59 Frag_100 Cyclic Product (Loss of NH3) m/z 100 TS_Cyc->Frag_100 - 17 Da Neutral_17 Neutral Loss: NH3 TS_Cyc->Neutral_17

Figure 1: Mechanistic pathway showing the formation of the base peak (m/z 100) and the diagnostic structural ion (m/z 58).

Part 2: Comparative Profiling (Isomer Differentiation)

Distinguishing the target molecule from its positional isomers is the primary analytical challenge. The table below contrasts the expected MS/MS behavior of the 2-, 3-, and 4- isomers.

Feature3-(Methylamino)butanamide (Target)2-(Methylamino)butanamide (

-isomer)
4-(Methylamino)butanamide (

-isomer)
Precursor (

)
117117117
Base Peak m/z 100 (Strong)m/z 100 (Weak/Absent)m/z 100 (Strong)
Mechanism for Base Peak 5-membered ring formation (Favorable)3-membered ring (Highly Strained/Unfavorable)6-membered ring (Favorable)
Diagnostic Amine Fragment m/z 58 (

)
m/z 44 (

)
m/z 44 (

)
Differentiation Logic High m/z 100 + m/z 58 Low m/z 100 + m/z 44High m/z 100 + m/z 44

Key Insight: The presence of m/z 58 is the "fingerprint" of the methylamino group being located at the C3 position. If the spectrum shows m/z 100 but the secondary fragment is m/z 44, you are likely analyzing the 4-isomer (gamma-derivative).

Part 3: Experimental Protocol (LC-ESI-MS/MS)

To replicate these results, use the following self-validating protocol. This method avoids derivatization, preserving the native fragmentation kinetics.

Sample Preparation
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Formic acid is crucial to ensure protonation of the secondary amine).

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC injection).

  • Validation Step: Inject a solvent blank immediately before analysis to confirm no memory effects from previous amine-rich samples.

Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile amine).

  • Collision Energy (CE):

    • Ramp: 10 eV to 30 eV.

    • Optimal: ~15-20 eV typically maximizes the m/z 58 and m/z 100 ratio for identification.

Structural Elucidation Workflow

The following decision tree guides the analyst through the identification process.

DecisionTree Start Spectrum Acquired Precursor m/z 117 Check_100 Is m/z 100 the Base Peak? Start->Check_100 Check_58 Is m/z 58 Present? Check_100->Check_58 Yes (Cyclization Favorable) Result_Alpha Suspect: 2-(Methylamino)butanamide Check_100->Result_Alpha No (Cyclization Strained) Result_Target Confirmed: 3-(Methylamino)butanamide Check_58->Result_Target Yes (C3-C2 Cleavage) Result_Gamma Suspect: 4-(Methylamino)butanamide Check_58->Result_Gamma No (Likely m/z 44 observed)

Figure 2: Logic flow for differentiating the target molecule from its regioisomers based on spectral data.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing the principles of neighboring group participation and alpha-cleavage in amines/amides).

  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library. (Source for comparative fragmentation data of aliphatic amides and amines).[1][2]

  • Perez Hurtado, P., & O'Connor, P. B. (2012).[3] Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry.[4][5][3] Mass Spectrometry Reviews, 31(6), 609-625.[3] (Validates the difficulty and methodology for differentiating amino-acid related isomers). [3]

  • Vessecchi, R., et al. (2011). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[6] Natural Product Reports, 28, 1160-1165. (Review of ESI fragmentation mechanisms including cyclization-elimination).

Sources

Validation

A Comparative Guide to the FTIR Characteristic Peaks of 3-(Methylamino)butanamide Hydrochloride

An In-Depth Technical Guide Abstract: This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-(Methylamino)butanamide hydrochloride. Designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-(Methylamino)butanamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of identifying this molecule's key functional groups. We will dissect the expected vibrational modes, compare its spectral features against structurally similar amides and amines, and provide a robust experimental protocol for obtaining high-quality data. The causality behind spectral features, particularly the influence of the hydrochloride salt on the amine group, is explained in detail to foster a deeper understanding of the structure-spectrum relationship.

Introduction: The Molecule and the Method

3-(Methylamino)butanamide hydrochloride is a small organic molecule featuring three key functional components: a primary amide, a secondary amine, and a hydrochloride salt. The most basic site, the secondary amine, is protonated in the salt form. FTIR spectroscopy is an ideal technique for the structural elucidation of such molecules, as it probes the vibrational energies of specific chemical bonds. Each functional group possesses a unique set of vibrational modes (stretching, bending, wagging) that absorb infrared radiation at characteristic frequencies, producing a distinct spectral "fingerprint."

Understanding this fingerprint is crucial for identity confirmation, purity assessment, and quality control in a research and drug development context. This guide will serve as a reference for interpreting the FTIR spectrum of 3-(Methylamino)butanamide hydrochloride, grounding the analysis in the fundamental principles of vibrational spectroscopy and comparing it with relevant alternative structures.

Deconstructing the Spectrum: Predicted Characteristic Peaks

The structure of 3-(Methylamino)butanamide hydrochloride dictates a complex but interpretable FTIR spectrum. The presence of the primary amide and the protonated secondary amine (secondary ammonium) are the most telling features.

The Primary Amide Group (-CONH₂)

The primary amide function gives rise to several characteristic absorptions:

  • N-H Stretching: Primary amides display two distinct N-H stretching bands due to symmetric and asymmetric vibrations. These typically appear in the 3400-3100 cm⁻¹ region and are often of medium intensity.[1]

  • C=O Stretching (Amide I Band): This is one of the most prominent peaks in the spectrum, resulting from the carbonyl stretch. For primary amides, this strong absorption is typically observed around 1680-1650 cm⁻¹.[1] Its precise location is sensitive to hydrogen bonding.

  • N-H Bending (Amide II Band): This peak arises from the in-plane bending of the N-H bonds and is found in the 1650-1580 cm⁻¹ range.[2]

The Secondary Ammonium Group (-NH₂⁺(CH₃)-)

The protonation of the secondary amine by HCl dramatically alters its spectral characteristics compared to a free amine.

  • N-H⁺ Stretching: This is the most definitive feature of an amine salt. It manifests as a very broad and strong absorption envelope, typically spanning from 3200 cm⁻¹ down to 2500 cm⁻¹.[3] This breadth is due to extensive hydrogen bonding and the ionic character of the bond. The sharp C-H stretching peaks from the alkyl backbone are often seen superimposed on this broad band.[3]

  • Overtone/Combination Bands: A series of weaker, broad bands are often visible between 2800 cm⁻¹ and 2000 cm⁻¹, which are characteristic of amine salts.[3]

  • N-H⁺ Bending: The bending vibrations for the secondary ammonium group are expected in the 1600-1500 cm⁻¹ region.

The Alkyl Backbone (C-H Bonds)
  • C-H Stretching: Absorptions from the methyl (CH₃) and methylene (CH₂) groups appear just below 3000 cm⁻¹. These are typically sharp peaks of medium intensity, which will be superimposed on the broad ammonium stretch.

  • C-H Bending: Asymmetric and symmetric bending vibrations for methyl and methylene groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹.

Comparative Spectral Analysis

To fully appreciate the unique spectral features of 3-(Methylamino)butanamide hydrochloride, it is instructive to compare it with simpler, related molecules. The following table summarizes the key differences.

Functional Group/Vibration3-(Methylamino)butanamide HCl (Predicted)Butanamide (Primary Amide)N-Methylbutanamide (Secondary Amide)
N-H Stretch (Amine/Ammonium) Very broad, strong band (3200-2500 cm⁻¹) from -NH₂⁺-N/ASingle, sharper band (~3370-3170 cm⁻¹)[4]
N-H Stretch (Amide) Two bands (~3350, ~3180 cm⁻¹)Two bands (~3350, ~3180 cm⁻¹)One band (~3300 cm⁻¹)
C-H Stretch ~2960-2850 cm⁻¹ (superimposed on broad N-H⁺ stretch)~2960-2850 cm⁻¹~2960-2850 cm⁻¹
C=O Stretch (Amide I) Strong, ~1660 cm⁻¹Strong, ~1660 cm⁻¹Strong, ~1640 cm⁻¹[4]
N-H Bend (Amide II) ~1630 cm⁻¹~1630 cm⁻¹Strong band at ~1540 cm⁻¹[4]
N-H⁺ Bend (Ammonium) ~1600-1500 cm⁻¹N/AN/A

Key Differentiators:

  • Primary vs. Secondary Amide: A primary amide like butanamide shows two N-H stretching bands, while a secondary amide like N-methylbutanamide shows only one.[4] Furthermore, the Amide II (N-H bend) band is significantly shifted from ~1630 cm⁻¹ in primary amides to ~1540 cm⁻¹ in secondary amides.[4]

  • The Hydrochloride Salt Effect: The most dramatic difference is the presence of the extremely broad N-H⁺ stretching absorption below 3200 cm⁻¹ in the hydrochloride salt, a feature completely absent in the free amides. This broad absorption is the hallmark of an amine salt.[3]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR)-FTIR method, a modern and convenient technique for analyzing solid samples.

Objective: To obtain a clean, high-resolution FTIR spectrum of 3-(Methylamino)butanamide hydrochloride.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • 3-(Methylamino)butanamide hydrochloride powder

  • Solvent for cleaning (e.g., Isopropanol)

  • Lint-free wipes

Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.

  • Background Acquisition: With the clean, empty ATR accessory in place, run a background spectrum. This step is critical as it measures the ambient environment (water vapor, CO₂) and instrument response, which will be computationally subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 3-(Methylamino)butanamide hydrochloride powder onto the center of the ATR crystal. Use the ATR pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing: The instrument software will automatically perform the background subtraction and generate the final transmittance or absorbance spectrum.

  • Post-Analysis Cleaning: Retract the pressure arm, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Reporting start Sample Reception 3-(Methylamino)butanamide HCl prep ATR Crystal Cleaning Use Isopropanol start->prep background Background Scan Acquire ambient spectrum prep->background sample_load Sample Application Apply powder to crystal and engage pressure arm background->sample_load scan Acquire Sample Spectrum Range: 4000-400 cm⁻¹ Scans: 32 Resolution: 4 cm⁻¹ sample_load->scan process Data Processing Automatic background subtraction scan->process interpret Spectral Interpretation Assign characteristic peaks (Amide I/II, N-H⁺ stretch) process->interpret report Final Report Summarize findings and compare with reference data interpret->report

Caption: Workflow for FTIR analysis of a solid sample using ATR.

Data Interpretation and Troubleshooting

  • Peak Assignment: Begin by identifying the most prominent peaks. Locate the very broad N-H⁺ stretch below 3200 cm⁻¹, the sharp C-H stretches near 2900 cm⁻¹, and the strong C=O (Amide I) stretch around 1660 cm⁻¹. Use the comparative data to confirm the amide type and the presence of the ammonium salt.

  • Moisture Contamination: A very broad absorption band centered around 3400 cm⁻¹ is characteristic of O-H stretching from absorbed water. Since hydrochloride salts can be hygroscopic, this is a common artifact. If present, ensure the sample is thoroughly dried before re-analysis.

  • Poor Crystal Contact (ATR): If the spectral bands are weak and the signal-to-noise ratio is poor, it may be due to insufficient contact between the sample and the ATR crystal. Re-apply the sample and ensure adequate pressure is used.

Conclusion

The FTIR spectrum of 3-(Methylamino)butanamide hydrochloride is rich with information, providing clear confirmation of its constituent functional groups. The defining characteristics are the dual N-H stretching bands and the strong Amide I and II bands of the primary amide, coupled with the unmistakable, broad N-H⁺ stretching envelope indicative of the secondary ammonium hydrochloride salt. By comparing this spectral fingerprint against simpler amides and understanding the profound effect of protonation, researchers can confidently verify the identity and integrity of this compound.

References

  • Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Microbe Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28774, N-Methylbutanamide. [Link]

  • Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook: Butanamide. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • OpenStax. (2023). Organic Chemistry: 24.10 Spectroscopy of Amines. [Link]

  • PubChemLite. 3-(methylamino)butanamide hydrochloride. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-(Methylamino)butanamide vs. 3-Aminobutanamide

Executive Summary This guide analyzes the divergent reactivity profiles of 3-aminobutanamide (3-AB) and its N-methylated analog, 3-(methylamino)butanamide (3-MAB) . While structurally similar, the substitution at the nit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the divergent reactivity profiles of 3-aminobutanamide (3-AB) and its N-methylated analog, 3-(methylamino)butanamide (3-MAB) .

While structurally similar, the substitution at the nitrogen atom dictates a fundamental split in synthetic utility:

  • 3-Aminobutanamide (Primary Amine): The superior candidate for Schiff base-mediated condensations (e.g., Biginelli or Hantzsch-type reactions) and the synthesis of N-unsubstituted heterocycles.

  • 3-(Methylamino)butanamide (Secondary Amine): Exhibits higher intrinsic nucleophilicity towards small electrophiles due to inductive effects (

    
    ) but is sterically compromised against bulky reagents. It is the precursor of choice for N-methylated lactams  and preventing over-alkylation in substitution reactions.
    

The Verdict: Select 3-AB for multi-component condensation reactions. Select 3-MAB when enhanced basicity is required or to introduce a "metabolic block" (N-methyl group) early in the scaffold synthesis.

Physicochemical Profile

The introduction of the methyl group alters the electronic density and steric environment of the nitrogen center.

Property3-Aminobutanamide (3-AB)3-(Methylamino)butanamide (3-MAB)
Structure


Amine Type Primary (

)
Secondary (

)
CAS Number 5959-32-054758-64-4
Molecular Weight 102.14 g/mol 116.16 g/mol
Electronic Effect Standard NucleophileEnhanced Nucleophilicity (

effect of Methyl)
Steric Profile Low (Accessible)Moderate (Hindered by Methyl)
Condensation Product Stable Imine (Schiff Base)Iminium Ion / Enamine

Mechanistic Reactivity Analysis

Nucleophilicity: The Inductive vs. Steric Trade-off

In polar aprotic solvents (e.g., DMF, DMSO), 3-MAB is generally more nucleophilic than 3-AB towards small electrophiles (like Methyl Iodide). The methyl group donates electron density to the nitrogen lone pair, raising the HOMO energy.

However, this advantage is lost with bulky electrophiles (e.g., Benzoyl Chloride). The additional methyl group on 3-MAB creates steric clash in the transition state, often making 3-AB the faster reactant in acylation reactions.

Divergent Condensation Pathways (Critical for Heterocycles)

The most significant difference lies in their reaction with carbonyls (Aldehydes/Ketones).

  • 3-AB Pathway: Condenses to form a neutral Imine (Schiff Base) . This species can undergo subsequent cyclization (e.g., to form dihydropyrimidinones).

  • 3-MAB Pathway: Cannot form a neutral imine. It forms a positively charged Iminium Ion or tautomerizes to an Enamine . This alters the mechanism, often requiring acid catalysis or forcing conditions to proceed.

CondensationPathways cluster_Primary 3-Aminobutanamide (Primary) cluster_Secondary 3-(Methylamino)butanamide (Secondary) Aldehyde Aldehyde (R-CHO) Hemiaminal1 Hemiaminal Aldehyde->Hemiaminal1 Hemiaminal2 Hemiaminal Aldehyde->Hemiaminal2 AB 3-AB AB->Hemiaminal1 Imine Neutral Imine (Schiff Base) Hemiaminal1->Imine - H2O MAB 3-MAB MAB->Hemiaminal2 Iminium Iminium Ion (Unstable/Charged) Hemiaminal2->Iminium - H2O Enamine Enamine (Tautomer) Iminium->Enamine Tautomerization

Figure 1: Divergent reaction pathways with aldehydes. 3-AB forms stable imines, while 3-MAB is forced into Iminium/Enamine manifolds.

Synthetic Applications

Case Study: Synthesis of Pyrimidinone Derivatives

In the synthesis of pharmacophores resembling monastrol or dihydropyrimidines:

  • Using 3-Aminobutanamide:

    • Reaction: Multicomponent reaction (Aldehyde + Urea + 3-AB).

    • Mechanism:[1][2] Formation of acylimine intermediate followed by Michael addition.

    • Outcome: High yield of N-unsubstituted dihydropyrimidinones.

  • Using 3-(Methylamino)butanamide:

    • Reaction: Same conditions often fail or yield complex mixtures.

    • Adjustment: Requires pre-formation of the enamine or specific Lewis acid catalysts.

    • Outcome: Yields N1-methylated dihydropyrimidinones (often desired for improved solubility).

Experimental Protocol: Competitive Acylation Assay

To empirically determine the nucleophilicity ratio for your specific electrophile, perform this competition experiment.

Objective: Quantify the relative reaction rates (


) of 3-AB vs 3-MAB with Benzoyl Chloride.
Reagents
  • A: 3-Aminobutanamide (1.0 mmol)

  • B: 3-(Methylamino)butanamide (1.0 mmol)

  • E: Benzoyl Chloride (0.5 mmol) - Limiting Reagent

  • Base: Triethylamine (2.5 mmol)

  • Solvent: Dichloromethane (DCM), anhydrous (10 mL)

  • Internal Standard: Naphthalene (100 mg)

Workflow
  • Dissolution: Dissolve A, B, Base, and Internal Standard in DCM in a round-bottom flask under Nitrogen.

  • Equilibration: Cool the mixture to 0°C.

  • Addition: Add Benzoyl Chloride (E) dropwise over 5 minutes. Crucial: E must be limiting to ensure competition.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Quench: Add 1M NaOH (5 mL) to quench unreacted amines and remove HCl salts.

  • Analysis: Extract organic layer, dry over MgSO4, and analyze by HPLC or GC-MS.

Calculation

Calculate the relative nucleophilicity (


) using the product ratio:


  • Interpretation: If

    
    , the electronic effect (
    
    
    
    ) dominates. If
    
    
    , the steric hindrance of the methyl group dominates.

AssayWorkflow Start Start: Mix 3-AB + 3-MAB (1:1 ratio) AddE Add Limiting Electrophile (0.5 eq Benzoyl Chloride) Start->AddE Compete Competitive Reaction (Kinetic Control) AddE->Compete Quench Quench & Workup Compete->Quench Analyze HPLC/GC Analysis Quench->Analyze Result1 Ratio > 1: 3-MAB is more reactive (Electronic Control) Analyze->Result1 Result2 Ratio < 1: 3-AB is more reactive (Steric Control) Analyze->Result2

Figure 2: Workflow for determing relative nucleophilicity (


).

Stability & Storage

  • Cyclization Risk: Both compounds are

    
    -amino amides. They possess a risk of intramolecular cyclization to form 
    
    
    
    -lactams, although this is kinetically slower than
    
    
    -lactam formation.
  • Hydrolysis: The amide bond is susceptible to hydrolysis under acidic/basic conditions.[3]

  • Recommendation: Store as Hydrochloride salts at -20°C. The free base of 3-MAB is hygroscopic and prone to oxidation; handle under inert atmosphere (Argon/Nitrogen).

References

  • PubChem. 3-Aminobutanamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • PubChem. 3-Amino-N-methylbutanamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Mayr, H., et al. Nucleophilicity Trends of Amines.[4] Master Organic Chemistry / J. Org. Chem. Available at: [Link]

  • Brotzel, F., Mayr, H. Nucleophilicities of Primary and Secondary Amines in Water.[4] J. Org.[4][5] Chem. 2007, 72, 10, 3679–3688.[4] Available at: [Link]

  • ResearchGate. Synthesis and characterization of N-heterocycle-3-N′-benzyloxycarbonyl-β-aminobutanamide. Available at: [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 3-(Methylamino)butanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Accurate Elemental Analysis 3-(Methylamino)butanamide hydrochloride is a small organic molecule of interest in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Accurate Elemental Analysis

3-(Methylamino)butanamide hydrochloride is a small organic molecule of interest in pharmaceutical development and chemical research. Its purity and exact composition are critical for ensuring safety, efficacy, and reproducibility in its applications. Elemental analysis serves as a fundamental quality control measure, verifying the empirical formula and quantifying the mass fractions of carbon, hydrogen, nitrogen, and chlorine. This guide will compare the primary method of combustion analysis with alternative techniques, providing the necessary experimental data and protocols for accurate and reliable characterization.

Theoretical Composition: The Ultimate Standard

The first step in any elemental analysis is to establish the theoretical or calculated composition based on the compound's molecular formula. This theoretical data serves as the primary standard against which all experimental results are compared.

The molecular formula for 3-(Methylamino)butanamide hydrochloride is C₅H₁₃ClN₂O. Its molecular weight is 152.62 g/mol . Based on this, the theoretical elemental composition is calculated as follows:

Table 1: Theoretical Elemental Composition of 3-(Methylamino)butanamide Hydrochloride

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.011560.05539.35%
HydrogenH1.0081313.1048.59%
ChlorineCl35.453135.45323.23%
NitrogenN14.007228.01418.35%
OxygenO15.999115.99910.48%
Total 152.625 100.00%

These theoretical percentages are the benchmark for purity and identity. Significant deviations from these values in experimental analysis can indicate the presence of impurities, residual solvents, or an incorrect chemical structure.

Primary Method: CHNX Combustion Analysis

Combustion analysis is the gold standard for determining the carbon, hydrogen, nitrogen, and heteroatom (X, such as halogens and sulfur) content of organic compounds.[1][2][3] The technique is based on the complete combustion of the sample in a high-temperature furnace, followed by the quantitative detection of the resulting gases.[2][4]

The sample is combusted in an oxygen-rich environment at temperatures exceeding 900°C.[2] This process converts:

  • Carbon to Carbon Dioxide (CO₂)

  • Hydrogen to Water (H₂O)

  • Nitrogen to Nitrogen Gas (N₂) or Nitrogen Oxides (NOx), which are then reduced to N₂.

  • Chlorine to Hydrogen Chloride (HCl)

The resulting gases are separated, typically by gas chromatography, and measured by a thermal conductivity detector.[3]

Caption: Workflow for CHNX elemental analysis.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using certified organic reference materials (CRMs).[5][6] Acetanilide or other standards with certified C, H, and N content are commonly used. For chlorine, a certified chlorine-containing standard like 2-chloro-4-nitrobenzoic acid should be used.

    • The calibration should be verified to ensure the instrument's response is linear and accurate. Modern instruments often have an acceptable error margin of less than 0.3%.[7]

  • Sample Preparation:

    • Ensure the 3-(Methylamino)butanamide hydrochloride sample is homogenous and completely dry, as residual solvent will significantly impact the hydrogen and carbon content.[7]

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

  • Analysis:

    • Place the sealed tin capsule into the instrument's autosampler.

    • Initiate the combustion sequence. The analysis is typically completed within 10 minutes per sample.[2]

  • Data Interpretation:

    • The instrument software will automatically calculate the mass percentages of C, H, N, and Cl.

    • Compare the experimental results to the theoretical values in Table 1. For high-purity samples, the experimental values should be within ±0.4% of the theoretical values.[7]

Table 2: Expected Experimental Results for High-Purity 3-(Methylamino)butanamide Hydrochloride

ElementTheoretical Mass %Acceptable Experimental Range
Carbon (C)39.35%38.95% - 39.75%
Hydrogen (H)8.59%8.19% - 8.99%
Nitrogen (N)18.35%17.95% - 18.75%
Chlorine (Cl)23.23%22.83% - 23.63%

Comparative Analysis: Alternative and Complementary Techniques

While CHNX analysis is a powerful tool, other techniques can provide complementary or, in some cases, more specific information.

For a specific and accurate determination of the hydrochloride content, argentometric titration is a classic and reliable wet chemical method.[8]

  • Principle: The chloride ions in a dissolved sample are titrated with a standardized solution of silver nitrate (AgNO₃). The endpoint, where all chloride ions have precipitated as silver chloride (AgCl), can be detected using an indicator or potentiometrically.[8]

  • Advantages: High precision and accuracy for halide determination. It can serve as an orthogonal method to validate the chlorine content obtained from combustion analysis.

  • Disadvantages: It is a destructive, single-element technique and is more time-consuming than instrumental methods.

For the analysis of trace elemental impurities, which is a critical aspect of pharmaceutical quality control, Inductively Coupled Plasma (ICP) techniques like ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are the methods of choice, as outlined in USP General Chapters <232> and <233>.[9][10][11][12][13]

  • Principle: The sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. The ions are then detected by a mass spectrometer (ICP-MS) or the emitted light is measured (ICP-OES).

  • Advantages: Capable of detecting a wide range of elements at parts-per-billion (ppb) levels, making it ideal for identifying and quantifying heavy metal or other inorganic contaminants.[13]

  • Disadvantages: Not suitable for the determination of the bulk elements (C, H, N, O). It requires sample digestion, typically in strong acids, which can be a complex process.[13]

This is a traditional, qualitative method for detecting the presence of nitrogen and halogens in organic compounds.[14][15]

  • Principle: The organic compound is fused with metallic sodium, converting the covalently bonded elements into water-soluble ionic salts (e.g., NaCl, NaCN).[15] Standard inorganic qualitative tests are then performed on the resulting aqueous solution.[14][16]

  • Advantages: A rapid and simple qualitative test requiring basic laboratory equipment.

  • Disadvantages: It is not quantitative and involves the use of hazardous metallic sodium. Safer alternatives using zinc dust and sodium carbonate have been developed.[17]

Table 3: Comparison of Analytical Techniques

TechniquePrimary ApplicationQuant/QualKey AdvantagesKey Disadvantages
CHNX Combustion Bulk elemental composition (C, H, N, Cl)QuantitativeFast, high precision for bulk elements, small sample sizeNot suitable for trace analysis; requires specialized instrumentation
Argentometric Titration Chloride contentQuantitativeHigh precision for halides, orthogonal validationSingle-element, time-consuming, destructive
ICP-MS/OES Trace elemental impuritiesQuantitativeMulti-element, extremely sensitive (ppb), regulatory acceptance (USP <232>)Not for bulk elements, requires sample digestion
Lassaigne's Test Presence of N, HalogensQualitativeSimple, rapid, minimal equipmentNot quantitative, hazardous reagents

G A Analytical Goal B Verify Empirical Formula? A->B C Quantify Trace Impurities? A->C F Confirm Halide Content? A->F D CHNX Combustion Analysis B->D E ICP-MS / OES C->E G Argentometric Titration F->G

Caption: Choosing the right analytical method.

Conclusion

The elemental analysis of 3-(Methylamino)butanamide hydrochloride relies on a multi-faceted approach. While CHNX combustion analysis stands as the primary and most efficient method for verifying the empirical formula and quantifying the bulk elemental composition against its theoretical standard, it is crucial to recognize its limitations. For a comprehensive quality assessment, especially within a drug development context, complementary techniques are indispensable. Argentometric titration offers a robust, orthogonal validation of the critical hydrochloride content, while ICP-MS/OES is the authoritative method for controlling trace elemental impurities as mandated by regulatory bodies like the USP. The choice of methodology should always be guided by the specific analytical question, ensuring the generation of accurate, reliable, and defensible data.

References

  • N-Methyl-3-(methylamino)butanamide hydrochloride | C6H15ClN2O - PubChem. National Center for Biotechnology Information. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent. [Link]

  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Shimadzu. [Link]

  • <233> elemental impurities—procedures. US Pharmacopeia (USP). [Link]

  • Alternative Green Procedures for Organic Qualitative Analysis - Detection of N, S, Cl, Br, I. ResearchGate. [Link]

  • Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. SGS. [Link]

  • Organic Certified Reference Materials. ESSLAB. [Link]

  • CHNX analysis - Elemental analytics. SGS INSTITUT FRESENIUS. [Link]

  • Organic CRM. CPAchem. [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. [Link]

  • Experiment 5; Detection of Elements in Organic Compounds. Amrita Vishwa Vidyapeetham. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • Certified Reference Materials (CRMs). Alpha Resources. [Link]

  • Detection of nitrogen, sulphur, chlorine, in organic compounds. BYJU'S. [Link]

  • Agilent Inorganic Certified Reference Materials and Standards. Agilent. [Link]

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center. [Link]

  • 3-Amino-N-methylbutanamide | C5H12N2O - PubChem. National Center for Biotechnology Information. [Link]

  • Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. [Link]

  • 3-(methylamino)butanamide hydrochloride (C5H12N2O) - PubChemLite. PubChemLite. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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